molecular formula C28H30Cl3N7O5S B15584324 FMF-04-159-2

FMF-04-159-2

Cat. No.: B15584324
M. Wt: 683.0 g/mol
InChI Key: HZPYSAHDRSBARR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL4580787 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYSAHDRSBARR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl3N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FMF-04-159-2: A Technical Guide to a Covalent Pan-TAIRE Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMF-04-159-2 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE (Threonine-Aspartic Acid-Isoleucine-Arginine-Glutamic Acid) family of kinases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and biological activity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound is a complex small molecule designed to covalently target a specific cysteine residue in the ATP-binding pocket of CDK14.[1] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide[2][3]
CAS Number 2364489-81-4[3][4][5][6][7]
Molecular Formula C28H30Cl3N7O5S[3][5][6][7]
Molecular Weight 683.01 g/mol [3][5][6]
SMILES O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3[4]
InChI Key HZPYSAHDRSBARR-QPJJXVBHSA-N[5]
Appearance Solid[2]
Purity ≥98% (HPLC)[5][6]
Solubility Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 20 mM).[5][6][5][6]
Storage Store as a solid at -20°C for up to 3 years.[3][4] Stock solutions in solvent can be stored at -80°C for up to 6 months.[2][2][3][4]

Biological Activity and Mechanism of Action

This compound is a potent covalent inhibitor of CDK14 and exhibits pan-TAIRE family specificity, also inhibiting CDK16, CDK17, and CDK18.[1][2] The covalent interaction with CDK14 is sustained even after the compound is washed out, demonstrating its irreversible binding.[1][5]

Covalent Inhibition of CDK14

The mechanism of action involves the covalent modification of a specific cysteine residue (C218) within the ATP-binding site of CDK14.[1] This irreversible binding leads to the inactivation of the kinase. A non-covalent analog, FMF-04-159-R, is available as a reversible control compound to distinguish between covalent and reversible inhibitory effects.[1][5]

Kinase Selectivity Profile

This compound displays a TAIRE kinase-biased selectivity profile.[8] While it potently inhibits CDK14 and CDK16, it also shows activity against other TAIRE family members.[5][6] Notably, it also binds to CDK2, albeit with lower potency and in a reversible manner.[4][5][6]

Table 2: In Vitro Inhibitory Activity of this compound

Target KinaseAssay TypeIC50 (nM)Reference(s)
CDK14NanoBRET39.6[2][4]
CDK14Kinase Activity88[5][6]
CDK16Kinase Activity10[5][6]
CDK2NanoBRET256[4][5][6]
HCT116 cell proliferation---1,144 ± 190[4]
Cellular Effects

In cancer cell lines, this compound has been shown to cause cell cycle arrest at the G2/M phase.[5][6] This is consistent with the known roles of CDKs in regulating cell cycle progression.

Signaling Pathway

CDK14, in complex with its cyclin partner (Cyclin Y), plays a role in the G2/M transition of the mitotic cell cycle.[6] By inhibiting CDK14, this compound disrupts the normal signaling cascade that promotes entry into mitosis, leading to cell cycle arrest.

CDK14_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin Y Cyclin Y Active CDK14/Cyclin Y Complex Active CDK14/Cyclin Y Complex Cyclin Y->Active CDK14/Cyclin Y Complex CDK14 CDK14 CDK14->Active CDK14/Cyclin Y Complex Mitotic Entry Mitotic Entry This compound This compound This compound->CDK14 Covalent Inhibition Phosphorylation of substrates Phosphorylation of substrates Active CDK14/Cyclin Y Complex->Phosphorylation of substrates Phosphorylation of substrates->Mitotic Entry

CDK14 signaling in G2/M transition and its inhibition by this compound.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of this compound to CDK14 in live cells.

Methodology:

  • Cell Preparation: HEK293 cells are transiently co-transfected with vectors expressing a NanoLuc®-CDK14 fusion protein and its binding partner, Cyclin Y.

  • Plating: Transfected cells are seeded into 384-well plates.

  • Tracer Addition: A fluorescently labeled tracer that binds to the ATP pocket of CDK14 is added to the cells.

  • Compound Treatment: this compound is added at various concentrations and incubated for a defined period (e.g., 1 hour).

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader. The binding of this compound displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: IC50 values are calculated from the dose-response curve.

NanoBRET_Workflow Start Start Transfect HEK293 cells Transfect HEK293 cells Start->Transfect HEK293 cells Seed cells in 384-well plate Seed cells in 384-well plate Transfect HEK293 cells->Seed cells in 384-well plate Add NanoBRET Tracer Add NanoBRET Tracer Seed cells in 384-well plate->Add NanoBRET Tracer Add this compound Add this compound Add NanoBRET Tracer->Add this compound Incubate Incubate Add this compound->Incubate Measure BRET signal Measure BRET signal Incubate->Measure BRET signal Calculate IC50 Calculate IC50 Measure BRET signal->Calculate IC50 End End Calculate IC50->End

Workflow for the NanoBRET™ Target Engagement Assay.
Covalent vs. Reversible Inhibition Washout Experiment

This experiment is crucial to confirm the covalent binding of this compound to its target.

Methodology:

  • Cell Treatment: Treat cells with this compound or the reversible control, FMF-04-159-R, for a specified duration (e.g., 2 hours).

  • Washout:

    • Washout Group: Remove the compound-containing medium, wash the cells multiple times with fresh medium, and then incubate in compound-free medium.

    • No Washout Group: Maintain the cells in the compound-containing medium.

  • Target Engagement/Activity Assay: After the washout period, perform a target engagement assay (e.g., NanoBRET) or a downstream functional assay to assess the level of target inhibition.

  • Analysis: Compare the inhibition levels between the washout and no washout groups for both this compound and FMF-04-159-R. Sustained inhibition in the this compound washout group indicates covalent binding.

Washout_Experiment Start Start Treat cells with inhibitor Treat cells with inhibitor Start->Treat cells with inhibitor Split into two groups Split into two groups Treat cells with inhibitor->Split into two groups Washout Group Washout Group Split into two groups->Washout Group Group 1 No Washout Group No Washout Group Split into two groups->No Washout Group Group 2 Remove compound & wash Remove compound & wash Washout Group->Remove compound & wash Maintain in compound Maintain in compound No Washout Group->Maintain in compound Incubate in fresh medium Incubate in fresh medium Remove compound & wash->Incubate in fresh medium Perform target assay Perform target assay Incubate in fresh medium->Perform target assay Maintain in compound->Perform target assay Compare inhibition Compare inhibition Perform target assay->Compare inhibition Covalent Binding Confirmed Covalent Binding Confirmed Compare inhibition->Covalent Binding Confirmed Sustained Inhibition Reversible Binding Reversible Binding Compare inhibition->Reversible Binding Loss of Inhibition

Logical workflow for a washout experiment to confirm covalent inhibition.

Conclusion

This compound is a valuable chemical probe for studying the biology of CDK14 and the TAIRE kinase family. Its covalent mechanism of action and well-characterized selectivity profile make it a powerful tool for dissecting the roles of these kinases in cellular processes, particularly cell cycle regulation. The experimental protocols and workflows provided in this guide are intended to facilitate the effective use of this compound in research and to support its potential development as a therapeutic agent.

References

FMF-04-159-2: An In-Depth Technical Guide to its Mechanism of Action as a Covalent CDK14 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of FMF-04-159-2, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14). This compound has emerged as a critical tool compound for elucidating the biological functions of CDK14, a member of the TAIRE kinase family implicated in various cancers. This document details the quantitative inhibitory activity of this compound, outlines the experimental protocols used to characterize its function, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and CDK14

Cyclin-Dependent Kinase 14 (CDK14), also known as PFTAIRE1, is a serine/threonine kinase that plays a crucial role in cell cycle regulation and has been identified as an oncogene in several human malignancies.[1] CDK14, in complex with its cyclin partner, Cyclin Y, is involved in the Wnt/β-catenin signaling pathway, a critical pathway for cellular proliferation and development.[2][3] The development of selective inhibitors for CDK14 has been challenging due to the high degree of homology within the CDK family.

This compound is a novel tool compound designed as a potent and covalent inhibitor of CDK14.[4][5] Its covalent binding mechanism offers sustained inhibition, making it a valuable probe for studying the downstream effects of CDK14 inactivation.[4][6] This guide will delve into the specifics of its interaction with CDK14 and its broader effects on cellular systems.

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Activity of this compound against CDK14 and Other Kinases

TargetAssay TypeIC50 (nM)Reference
CDK14Cellular BRET Assay40[4][6]
CDK14Kinase Activity Inhibition Assay88[4][6]
CDK16Kinase Activity Inhibition Assay10[4][6]
CDK2Cellular BRET Assay256[4][5][6]
CDK14 (sustained after washout)Cellular BRET Assay56.3 ± 6.0[5][7]

Table 2: Comparison of Covalent (this compound) and Reversible (FMF-04-159-R) Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundCDK14Cellular BRET Assay39.6 ± 2.8[5][8]
FMF-04-159-RCDK14Cellular BRET Assay563 ± 145[5]
This compound (after washout)CDK14Cellular BRET Assay56.3 ± 6.0[5][7]
FMF-04-159-R (after washout)CDK14Cellular BRET Assay3417 ± 1154[5]
This compoundHCT116 ProliferationCellTiter-Glo1,144 ± 190[8]

Mechanism of Action

This compound acts as a covalent inhibitor of CDK14 by forming an irreversible bond with a cysteine residue (C218) in the ATP-binding pocket of the kinase.[5] This covalent modification leads to sustained inhibition of CDK14's kinase activity, even after the compound is washed out from the cellular environment.[4][5][6] While this compound exhibits high potency for CDK14, it also shows activity against other members of the TAIRE kinase family (CDK16, CDK17, and CDK18) and has some off-target effects on CDK2.[4][5] The use of its reversible analog, FMF-04-159-R, allows researchers to distinguish the effects of covalent CDK14 inhibition from the reversible, off-target activities.[5]

CDK14 Signaling Pathway

CDK14 is a key regulator of the Wnt/β-catenin signaling pathway.[2] Overexpression of CDK14, in complex with Cyclin Y, leads to the hyperphosphorylation of the LRP6 co-receptor, which in turn activates the Wnt/β-catenin signaling cascade.[2] This activation results in the nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[2] Inhibition of CDK14 by this compound is therefore expected to downregulate Wnt/β-catenin signaling.

CDK14_Signaling_Pathway cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP6 LRP6 Co-receptor LRP6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCFLEF TCF/LEF BetaCatenin->TCFLEF Proliferation Cell Proliferation & Survival TCFLEF->Proliferation CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 P FMF This compound FMF->CDK14_CyclinY |

Caption: CDK14/Cyclin Y phosphorylates LRP6, activating Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of this compound to CDK14 in live cells.

  • Cell Line: HEK293 cells are transiently co-transfected with a NanoLuc®-CDK14 fusion vector and a Cyclin Y vector.[5]

  • Seeding: Transfected cells are seeded into 384-well plates.

  • Treatment:

    • Cells are pre-treated with the NanoBRET™ Tracer K-10.

    • A dilution series of this compound or the control compound is added to the wells.

    • The plate is incubated for 1 hour.

  • Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a multilabel plate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves using a sigmoidal equation.

NanoBRET_Workflow Start Start Transfection Co-transfect HEK293 cells with NanoLuc-CDK14 and Cyclin Y vectors Start->Transfection Seeding Seed transfected cells into 384-well plate Transfection->Seeding Pretreatment Pre-treat cells with NanoBRET Tracer K-10 Seeding->Pretreatment Treatment Add this compound dilution series Pretreatment->Treatment Incubation Incubate for 1 hour Treatment->Incubation Measurement Measure BRET signal Incubation->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for the NanoBRET Target Engagement Assay.

KiNativ™ Kinase Profiling

This method assesses the selectivity of this compound across the kinome in a cellular context.

  • Cell Lysate Preparation: HCT116 cells are lysed, and the protein concentration is determined.

  • Inhibitor Treatment: Cell lysates are treated with this compound (e.g., at 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).

  • Probe Labeling: A biotinylated ATP/ADP acyl phosphate (B84403) probe (desthiobiotin-ATP) is added to the lysates. This probe covalently labels the conserved lysine (B10760008) in the ATP-binding pocket of active kinases.

  • Digestion: The proteins are digested with trypsin.

  • Enrichment: Biotinylated peptides are enriched using streptavidin beads.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The relative abundance of labeled peptides from each kinase in the treated versus control samples is compared to determine the inhibition profile.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Culture and Treatment: HCT116, PATU-8988T, MDA-MB-231, or HepG2 cells are treated with this compound or DMSO for a specified duration (e.g., 24 hours).[5]

  • Cell Harvesting and Fixation:

    • Cells are harvested by trypsinization.

    • Cells are washed with PBS.

    • Cells are fixed in cold 70% ethanol (B145695) while vortexing and stored at -20°C.

  • Staining:

    • Fixed cells are washed with PBS.

    • Cells are resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Phosphoproteomics

This experiment identifies the downstream substrates of CDK14 by analyzing changes in protein phosphorylation upon this compound treatment.

  • Cell Treatment: HCT116 cells are treated with this compound, with and without a 2-hour washout step.[5]

  • Protein Extraction and Digestion:

    • Proteins are extracted from the treated cells.

    • Proteins are reduced, alkylated, and digested with Lys-C and trypsin.

  • Tandem Mass Tag (TMT) Labeling: The resulting peptides are labeled with TMT reagents for multiplexed quantitative analysis.

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the pooled, TMT-labeled peptides using Fe-NTA or TiO2 affinity chromatography.

  • LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by quantitative liquid chromatography-tandem mass spectrometry (LC-MS).

  • Data Analysis: The relative abundance of phosphopeptides is compared between the different treatment conditions to identify changes in phosphorylation events downstream of CDK14.

Cellular Effects of this compound

Treatment of cancer cell lines with this compound leads to cell cycle arrest at the G2/M phase.[4][6] This effect is consistent with the known roles of CDKs in regulating cell cycle progression. The pan-TAIRE kinase inhibition profile of this compound may contribute to this phenotype, as functional redundancy among TAIRE family members has been reported.[5] Phosphoproteomic studies have been employed to identify putative downstream substrates of CDK14, providing further insight into its cellular functions.[5]

Conclusion

This compound is a potent and selective covalent inhibitor of CDK14 that has proven to be an invaluable tool for dissecting the biological roles of this understudied kinase. Its covalent mechanism of action allows for sustained target inhibition, enabling detailed investigation of the downstream consequences of CDK14 inactivation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound to explore the function of CDK14 in normal physiology and disease, particularly in the context of cancer. The continued use of this and similar chemical probes will undoubtedly further our understanding of the TAIRE kinase family and their potential as therapeutic targets.

References

FMF-04-159-2: An In-depth Technical Guide to a TAIRE Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the TAIRE family kinase inhibitor, FMF-04-159-2. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its selectivity, the experimental protocols for its characterization, and its interaction with relevant signaling pathways.

Introduction

This compound is a covalent inhibitor that demonstrates a strong selectivity profile for the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1] These kinases are increasingly recognized for their roles in various cellular processes, including cell cycle regulation, and have emerged as potential therapeutic targets. This compound's mechanism of action involves the formation of a covalent bond, leading to irreversible inhibition of its primary targets.[1] This guide synthesizes the available quantitative data, outlines the methodologies for its evaluation, and visualizes its place within the broader kinase signaling landscape.

Data Presentation: Kinase Selectivity Profile

The selectivity of this compound has been evaluated using multiple assay formats. The following tables summarize the quantitative data, primarily as half-maximal inhibitory concentrations (IC50), to facilitate a clear comparison of its potency against various kinases.

Table 1: In Vitro Kinase Activity Inhibition
Kinase TargetIC50 (nM)Assay TypeReference
CDK1488LanthaScreen[2][3]
CDK1610LanthaScreen[2][3]
Table 2: Cellular Target Engagement (NanoBRET Assay)
Kinase TargetIC50 (nM)Cell LineReference
CDK1439.6HCT116[1][4]
CDK2256HCT116[1][4]
Table 3: KiNativ Cellular Kinome-wide Selectivity

KiNativ profiling in HCT116 cells treated with 1 µM this compound for 4 hours revealed potent inhibition of the TAIRE family kinases.[1] While specific percentage inhibition values for a broad kinome panel are not publicly available, the study highlights the following key observations:

Kinase TargetInhibition StatusNote
CDK14Potently InhibitedPrimary covalent target
CDK16Potently InhibitedTAIRE family member
CDK17Potently InhibitedTAIRE family member
CDK18Potently InhibitedTAIRE family member
CDK2Residual Off-Target Activity
CDK10Lesser Off-Target Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key assays used to characterize the selectivity of this compound.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantitatively measures the binding of this compound to its target kinases within living cells.

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-kinase fusion protein

  • FuGene® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 384-well plates

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NanoLuc®-kinase fusion plasmid using FuGene® HD. Allow for protein expression for 18-20 hours.

  • Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM™ at a density of 2 x 10^5 cells/mL. Dispense 38 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM™. Add the desired concentration of the inhibitor to the wells.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells at the recommended concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Detection: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™. Add 20 µL of this solution to each well.

  • Measurement: Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot against the inhibitor concentration to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay

This in vitro assay measures the binding of this compound to purified kinases.

Materials:

  • Purified kinase

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Kinase Buffer A.

  • Assay Plate Setup: Add 4 µL of the diluted this compound to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and the Europium-labeled anti-tag antibody in Kinase Buffer A. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer A. Add 4 µL of this solution to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the TAIRE family kinases and the general workflow for kinase inhibitor profiling.

TAIRE_Family_Kinase_Inhibition_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Profiling invitro_start Prepare Serial Dilutions of this compound lanthascreen LanthaScreen™ Eu Kinase Binding Assay invitro_start->lanthascreen invitro_data Determine IC50 Values lanthascreen->invitro_data cellular_start Treat Cells with This compound invitro_data->cellular_start Inform Cellular Experiments nanobret NanoBRET™ Target Engagement Assay cellular_start->nanobret kinativ KiNativ™ Kinome Profiling cellular_start->kinativ cellular_data Determine Cellular IC50 and Selectivity Profile nanobret->cellular_data kinativ->cellular_data CDK14_Signaling_Pathway cluster_destruction β-catenin Destruction Complex Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd binds Dvl Dishevelled (Dvl) Fzd->Dvl activates LRP6 LRP6 LRP6->Dvl activates GSK3b GSK3β Dvl->GSK3b inhibits Axin Axin Dvl->Axin recruits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression promotes CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 phosphorylates FMF041592 This compound FMF041592->CDK14_CyclinY inhibits CDK15_Signaling_Pathway Upstream_Signal Upstream Signals (e.g., Growth Factors) CDK15 CDK15 Upstream_Signal->CDK15 activates PAK4 PAK4 CDK15->PAK4 phosphorylates (S291) BetaCatenin β-catenin PAK4->BetaCatenin activates signaling MEK MEK PAK4->MEK activates signaling Proliferation Cell Proliferation & Migration BetaCatenin->Proliferation ERK ERK MEK->ERK phosphorylates ERK->Proliferation FMF041592 This compound FMF041592->CDK15 inhibits CDK16_Signaling_Pathway CyclinY Cyclin Y CDK16 CDK16 CyclinY->CDK16 activates p27 p27 CDK16->p27 phosphorylates for degradation CellCycle_G1_S G1/S Phase Progression p27->CellCycle_G1_S inhibits FMF041592 This compound FMF041592->CDK16 inhibits CDK17_Signaling_Pathway Upstream_Signals Upstream Signals (Largely Unknown) CDK17 CDK17 Upstream_Signals->CDK17 activates Downstream_Substrates Downstream Substrates (Largely Unknown) CDK17->Downstream_Substrates phosphorylates Neuronal_Function Neuronal Function & Development Downstream_Substrates->Neuronal_Function FMF041592 This compound FMF041592->CDK17 inhibits note Specific upstream activators and downstream substrates of CDK17 are not well-characterized. CDK18_Signaling_Pathway Replication_Stress Replication Stress ATR ATR Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CDK18 CDK18 RAD17 RAD17 CDK18->RAD17 promotes chromatin retention RAD9 RAD9 CDK18->RAD9 promotes chromatin retention RAD17->ATR enhances activity RAD9->ATR enhances activity Cell_Cycle_Arrest S-Phase Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair FMF041592 This compound FMF041592->CDK18 inhibits

References

FMF-04-159-2: A Technical Guide to a Covalent Pan-TAIRE Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMF-04-159-2 is a potent and selective covalent inhibitor of the TAIRE family of cyclin-dependent kinases, with particular efficacy against CDK14 and CDK16. Its unique mechanism of irreversible binding offers a valuable tool for dissecting the roles of these understudied kinases in cellular processes, particularly cell cycle regulation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key biological data, and detailed experimental protocols for its use and characterization.

Chemical and Physical Properties

This compound is a complex small molecule with the following key identifiers and properties.

PropertyValueReference(s)
CAS Number 2364489-81-4[1][2][3][4]
Molecular Weight 683.01 g/mol [1][2][3]
Molecular Formula C28H30Cl3N7O5S[1][3][4]

Mechanism of Action and Biological Activity

This compound acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue in the active site of its target kinases.[5] This covalent modification leads to sustained inhibition of kinase activity. The primary targets of this compound are members of the TAIRE family of cyclin-dependent kinases (CDK14, CDK15, CDK16, CDK17, and CDK18).[6][7]

The compound demonstrates potent inhibition of CDK14 and CDK16 in both biochemical and cellular assays.[7] Notably, it also exhibits activity against CDK2, though to a lesser extent. A key biological consequence of this compound treatment in cancer cell lines is the induction of cell cycle arrest at the G2/M phase.

Kinase Inhibitory Profile

The inhibitory activity of this compound has been quantified against several key kinases.

Target KinaseAssay TypeIC50 (nM)Reference(s)
CDK14 Kinase Activity88
CDK14 Cellular BRET40
CDK16 Kinase Activity10
CDK2 Cellular BRET256
CDK17 Kinase Activity>1000 (Inhibited at 1 µM)
CDK18 Kinase Activity>1000 (Inhibited at 1 µM)
Cellular Proliferation

This compound has been shown to inhibit the proliferation of the HCT116 human colorectal cancer cell line.[8]

Cell LineAssay TypeIC50 (nM)Reference(s)
HCT116 Proliferation1144 ± 190[8]

Signaling Pathway

This compound primarily impacts the cell cycle signaling pathway through its inhibition of CDK14. CDK14, in complex with Cyclin Y, plays a role in the G2/M transition of the mitotic cell cycle.[1][2] Inhibition of CDK14 by this compound disrupts this process, leading to an accumulation of cells in the G2/M phase.

FMF_04_159_2_Signaling_Pathway FMF This compound CDK14_CyclinY CDK14/Cyclin Y Complex FMF->CDK14_CyclinY Inhibits Cell_Cycle_Arrest Cell Cycle Arrest at G2/M G2_M_Transition G2/M Transition (Proceeds) CDK14_CyclinY->G2_M_Transition Promotes G2_Phase G2 Phase G2_Phase->G2_M_Transition G2_Phase->Cell_Cycle_Arrest M_Phase M Phase (Mitosis) G2_M_Transition->M_Phase

This compound induced cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key publication by Ferguson et al. describes the detailed synthetic route and characterization of intermediates and the final product.[9] Researchers should refer to the supplementary information of this publication for a comprehensive protocol.

Synthesis_Workflow Start Starting Materials (4-amino-1H-pyrazole derivatives) Step1 Coupling Reactions Start->Step1 Step2 Acrylamide Warhead Installation Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

General synthesis workflow for this compound.
In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against target kinases.

Materials:

  • Recombinant human kinases (e.g., CDK14, CDK16)

  • Kinase buffer

  • ATP

  • Substrate peptide

  • This compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add kinase, substrate peptide, and this compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

Objective: To measure the binding affinity of this compound to its target kinase in living cells.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-CDK14 fusion protein and HaloTag®-protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • This compound (serially diluted)

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand (Promega)

  • White, 96-well assay plates

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-CDK14 and HaloTag®-protein expression vectors.

  • Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

  • Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.

  • Measure luminescence and filtered fluorescence signals using a plate reader equipped for BRET measurements.

  • Calculate the NanoBRET™ ratio and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • HCT116 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Conclusion

This compound is a critical tool for the study of TAIRE family kinases. Its covalent mechanism of action and well-characterized biological effects make it an invaluable probe for elucidating the roles of CDK14 and related kinases in cell cycle control and other cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this potent and selective inhibitor in their studies.

References

Unraveling the Enigma: A Technical Guide to the Function of TAIRE Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAIRE family of cyclin-dependent kinases (CDKs), comprising CDK14, CDK15, CDK16, CDK17, and CDK18, represents a frontier in kinase biology. Named for a conserved "TAIRE" sequence motif in their kinase domain, these serine/threonine kinases have long been considered understudied members of the CDK family.[1] However, emerging research has begun to illuminate their critical roles in a diverse array of cellular processes, from cell cycle regulation and developmental pathways to DNA damage response and neurogenesis.[2][3][4] Dysregulation of TAIRE family kinases has been increasingly implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them compelling targets for therapeutic intervention.[5][6]

This in-depth technical guide provides a comprehensive overview of the current understanding of TAIRE family kinase function. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this intriguing class of enzymes, from their fundamental biochemical properties to their complex roles in cellular signaling and disease. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of their signaling pathways to facilitate a deeper understanding and spur further investigation into this promising area of research.

Core Functions and Biological Roles

The TAIRE family kinases, while sharing a conserved kinase domain, exhibit distinct and sometimes overlapping functions. Their activity is intricately regulated by binding to specific cyclins, most notably Cyclin Y, and through post-translational modifications.[7][8]

CDK14 (PFTK1): A key regulator of the canonical Wnt/β-catenin signaling pathway, CDK14, in complex with Cyclin Y, phosphorylates the Wnt co-receptor LRP6, a critical step for pathway activation.[7] This function implicates CDK14 in embryonic development, tissue homeostasis, and tumorigenesis. Furthermore, CDK14 has been identified as a regulator of the G2/M phase of the cell cycle.[9] Its overexpression has been linked to resistance to taxane-based chemotherapy in ovarian cancer, highlighting its clinical relevance.[10]

CDK15 (PFTAIRE2): The functions of CDK15 are the least characterized among the TAIRE family. Some studies suggest its involvement in breast cancer, although its precise role as a tumor promoter or suppressor appears to be context-dependent.[11]

CDK16 (PCTAIRE1): CDK16 is highly expressed in the brain and testes, pointing to its specialized roles in these tissues.[12] In neurons, it is involved in neurite outgrowth and vesicle trafficking.[2] Its essential role in spermatogenesis has been demonstrated, where its knockout leads to male infertility in mice.[3][4] Like CDK14, CDK16 is activated by Cyclin Y, a process that is further regulated by phosphorylation and the binding of 14-3-3 proteins.[8]

CDK17 (PCTAIRE2): Also predominantly expressed in the brain, CDK17 is implicated in neuronal functions.[13] Studies have linked altered CDK17 levels to Alzheimer's disease.[14] While its precise signaling pathways are still being elucidated, it is known to interact with several proteins involved in cellular trafficking and signaling.

CDK18 (PCTAIRE3): CDK18 plays a crucial role in the cellular response to replication stress and the maintenance of genome stability. It interacts with key components of the DNA damage response machinery, including RAD9, RAD17, and TOPBP1, and is involved in the ATR-CHK1 signaling pathway.[2]

Quantitative Data on TAIRE Family Kinases

A growing body of research is providing quantitative data on the biochemical and cellular properties of TAIRE family kinases. This information is critical for designing targeted inhibitors and understanding their mechanism of action.

Inhibitor Specificity and Potency

The development of selective inhibitors is crucial for dissecting the specific functions of each TAIRE family member. FMF-04-159-2 is a notable covalent pan-TAIRE inhibitor that has been instrumental in probing their collective roles.[9][15]

InhibitorTarget Kinase(s)IC50 (nM)Assay TypeReference
This compound CDK1488Kinase activity inhibition[15]
CDK1440Cellular BRET assay[15]
CDK1610Kinase activity inhibition[15]
CDK2256Cellular BRET assay[9]
FMF-04-159-R (reversible analog) CDK145.9Kinase activity inhibition[16]
CDK16139.1Kinase activity inhibition[16]

Signaling Pathways of TAIRE Family Kinases

The TAIRE family kinases are integral components of complex signaling networks. Visualizing these pathways is essential for understanding their regulatory mechanisms and identifying potential points for therapeutic intervention.

CDK14 in the Canonical Wnt Signaling Pathway

CDK14, in complex with Cyclin Y, is recruited to the plasma membrane where it phosphorylates the Wnt co-receptor LRP6. This phosphorylation event is a key step in the activation of the canonical Wnt/β-catenin pathway, leading to the stabilization of β-catenin, its nuclear translocation, and the transcription of Wnt target genes.

CDK14_Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP6->Destruction_Complex inhibition CDK14_CycY CDK14/Cyclin Y CDK14_CycY->LRP6 P Dsh->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes transcription

CDK14-mediated activation of the canonical Wnt signaling pathway.
CDK18 in the Replication Stress Response

CDK18 is a key player in the cellular response to DNA replication stress. It interacts with components of the RAD9-RAD1-HUS1 (9-1-1) complex and the ATR signaling pathway to ensure genome stability. Upon replication stress, CDK18 is activated and contributes to the phosphorylation cascade that ultimately leads to cell cycle arrest and DNA repair.

CDK18_Replication_Stress Replication_Stress Replication Stress (e.g., stalled forks) ATR ATR Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 P CDK18 CDK18 RAD17 RAD17 CDK18->RAD17 interacts RAD9 RAD9 CDK18->RAD9 interacts TOPBP1 TOPBP1 CDK18->TOPBP1 interacts RAD17->RAD9 loads onto chromatin RAD9->ATR activates TOPBP1->ATR activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair

Role of CDK18 in the ATR-mediated replication stress response.

Experimental Protocols

Investigating the function of TAIRE family kinases requires a robust set of experimental techniques. The following sections provide detailed methodologies for key experiments. These protocols are intended as a starting point and may require optimization for specific experimental contexts.

In Vitro Kinase Assay for TAIRE Family Kinases

This protocol describes a general method for measuring the kinase activity of a TAIRE family member using a recombinant kinase and a model substrate such as Histone H1 or a specific peptide.

Materials:

  • Recombinant TAIRE kinase (e.g., CDK14/Cyclin Y complex)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., Histone H1, 1 mg/mL)

  • [γ-³²P]ATP (10 μCi/μL)

  • 10X ATP Mix (1 mM ATP in Kinase Assay Buffer)

  • SDS-PAGE loading buffer

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare the kinase reaction mix on ice. For a 25 μL reaction, combine:

    • 5 μL of 5X Kinase Assay Buffer

    • 2.5 μL of 10X ATP Mix

    • 5 μL of substrate solution

    • 1 μL of [γ-³²P]ATP

    • Recombinant kinase (amount to be optimized empirically)

    • Nuclease-free water to a final volume of 25 μL

  • Initiate the reaction by transferring the tubes to a 30°C water bath. Incubate for 20-30 minutes.

  • Stop the reaction by adding 10 μL of 4X SDS-PAGE loading buffer.

  • Alternatively, for a non-gel-based assay, spot 20 μL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Wash once with acetone (B3395972) and let it air dry.

  • Place the P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer, ATP, [γ-³²P]ATP) B Incubate at 30°C A->B C Stop Reaction B->C D Detection of Phosphorylation C->D E SDS-PAGE and Autoradiography D->E Gel-based F P81 Paper Binding and Scintillation Counting D->F Filter-based

General workflow for an in vitro kinase assay.
Immunoprecipitation of TAIRE Family Kinases from Cell Lysates

This protocol describes the immunoprecipitation of a TAIRE family kinase from cultured cells, which can be used for subsequent western blotting to identify interacting partners or for in vitro kinase assays. This protocol is optimized for FLAG-tagged proteins but can be adapted for endogenous proteins with a specific antibody.[1][7]

Materials:

  • Cultured cells expressing the TAIRE kinase of interest (e.g., FLAG-tagged CDK16)

  • Ice-cold PBS

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-FLAG M2 affinity gel or a specific antibody against the endogenous kinase

  • Protein A/G agarose (B213101) beads (if using a non-conjugated antibody)

  • Wash Buffer (Lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.5 for acid elution, or 3X FLAG peptide for competitive elution)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.0)

  • SDS-PAGE loading buffer

Procedure:

  • Wash cultured cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C on a rotator.

  • Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel or the specific antibody overnight at 4°C with gentle rotation.

  • If using a non-conjugated antibody, add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Collect the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.

  • Elute the bound proteins. For acid elution, add Elution Buffer and incubate for 5-10 minutes, then neutralize the eluate with Neutralization Buffer. For competitive elution, incubate the beads with 3X FLAG peptide in Wash Buffer.

  • Analyze the eluate by western blotting or use it for a kinase assay.

Workflow for Immunoprecipitation:

IP_Workflow A Cell Lysis B Lysate Clarification & Pre-clearing A->B C Incubation with Antibody B->C D Capture of Immune Complexes C->D E Washing D->E F Elution E->F G Analysis (Western Blot / Kinase Assay) F->G

General workflow for immunoprecipitation.

Conclusion and Future Directions

The TAIRE family of kinases is emerging from the shadows of the "dark kinome" as a group of critical regulators of fundamental cellular processes. Their involvement in Wnt signaling, cell cycle control, and the DNA damage response underscores their importance in both normal physiology and disease. The development of specific chemical probes, such as this compound, has been a significant step forward, enabling a more detailed dissection of their functions.

Despite this progress, many questions remain. The specific substrates and downstream effectors for most TAIRE family members are still largely unknown. A comprehensive understanding of their regulation, including the roles of different Cyclin partners and post-translational modifications, is required. Furthermore, the development of highly selective inhibitors for each individual TAIRE kinase is a critical next step for their validation as therapeutic targets.

The methodologies and information presented in this guide provide a solid foundation for researchers to embark on or advance their studies of this fascinating and important family of kinases. Future research in this area holds the promise of uncovering novel biological insights and paving the way for the development of new therapeutic strategies for a range of human diseases.

References

role of CDK14 in cell cycle progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of CDK14 in Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclin-dependent kinase 14 (CDK14), also known as PFTAIRE1, is a member of the Cdc2-related serine/threonine protein kinase family that has emerged as a pivotal regulator of cell cycle progression.[1][2] Initially characterized for its high expression in the brain, heart, and testis, recent studies have illuminated its role as a potent oncogene in a multitude of human cancers, including esophageal, ovarian, and breast cancer.[1][2][3] CDK14, primarily through its complex with Cyclin Y, exerts significant control over cell cycle transitions, particularly at the G1/S and G2/M boundaries.[1][4][5] Its core mechanism involves the modulation of the canonical Wnt/β-catenin signaling pathway, where it phosphorylates and activates the LRP6 co-receptor.[5][6][7] This action prevents the degradation of β-catenin, promoting the transcription of key proliferative genes.[6][8] Given its frequent overexpression in malignant tissues and its correlation with poor prognosis and chemoresistance, CDK14 presents a compelling target for novel therapeutic strategies in oncology.[2][3] This document provides a comprehensive overview of the molecular mechanisms, quantitative impact, and key experimental methodologies relevant to the study of CDK14 in the context of the cell cycle.

The CDK14/Cyclin Y Complex: The Core Functional Unit

CDK14 functions primarily as a heterodimeric complex with its regulatory partner, Cyclin Y.[1][5] The formation of the CDK14/Cyclin Y complex is essential for its kinase activity and subsequent downstream signaling.[9] The interaction is mediated through the PFTAIRE motif in CDK14 and the cyclin box domain in Cyclin Y.[5][10] The expression of Cyclin Y itself is cell cycle-dependent, with levels peaking during the G2/M phase, which temporally aligns with a key functional window for the complex.[4][5] This complex is not only a key regulator of the Wnt pathway but is also involved in cytoskeletal dynamics and other cellular processes.[5]

Upstream activation of the CDK14 kinase activity is achieved through phosphorylation by the CDK-activating kinase (CAK) complex, which consists of CDK7 and Cyclin H.[1] Studies in esophageal squamous cell carcinoma (ESCC) have shown that CDK7/CCNH physically interacts with and collocates with CDK14 in the nucleus, leading to increased CDK14 phosphorylation and activation.[1]

CDK14's Role in Cell Cycle Progression

CDK14 is a positive regulator of cell cycle progression, with distinct roles at multiple checkpoints.[1][3][4] Its expression levels fluctuate throughout the cell cycle, indicating a phase-specific function.

G1/S Transition

In ESCC cells, CDK14 expression increases as early as 3 hours after serum stimulation and reaches its peak at 9 hours, aligning with the expression pattern of Cyclin E, a key marker for the G1/S transition.[1] This suggests that CDK14 plays a crucial role in driving cells from the G1 resting phase into the S phase of DNA synthesis.[1] Overexpression of CDK14 promotes cell proliferation and colony formation, reinforcing its function as a positive regulator of this transition.[1]

G2/M Transition

The most well-characterized role of CDK14 in the cell cycle is its function during the G2/M transition, which is tightly linked to the Wnt/β-catenin signaling pathway.[4][5][11] During the G2 phase, newly synthesized Cyclin Y binds to CDK14, activating its kinase function.[4][7] The active CDK14/Cyclin Y complex then phosphorylates the Wnt co-receptor LRP6.[4][5] This phosphorylation event is critical for inhibiting the "destruction complex" (composed of Axin, APC, and GSK-3β), thereby allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[8][12] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of genes like c-Myc and Cyclin D1 that are necessary for mitotic entry.[8][13]

Some studies have also reported that knockdown of CDK14 can induce cell cycle arrest at the G2/M phase, highlighting its importance in successfully navigating this checkpoint.[3][4]

Caption: Upstream activation and downstream targets of the CDK14/Cyclin Y complex.

Core Signaling Pathway: Wnt/β-Catenin

The canonical Wnt/β-catenin signaling pathway is fundamental to both embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of cancer.[14] CDK14 is a critical intracellular amplifier of this pathway.

Mechanism:

  • Inactive State: In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent proteasomal degradation.[8]

  • Activation: Upon Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, the destruction complex is recruited to the plasma membrane and inactivated.[8][12]

  • CDK14 Amplification: The CDK14/Cyclin Y complex, with activity peaking in G2/M, directly phosphorylates the PPPSP motifs on the LRP6 intracellular tail.[4][5] This hyperphosphorylation creates docking sites for Axin, ensuring the destruction complex remains sequestered at the membrane and inactive.[4]

  • Downstream Effects: Stabilized β-catenin accumulates and translocates to the nucleus, where it binds to TCF/LEF transcription factors to promote the expression of target genes that drive cell proliferation and cell cycle progression.[6][12]

Wnt_Signaling_Pathway Role of CDK14 in the Wnt/β-catenin Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD binds LRP6 LRP6 Co-receptor Wnt->LRP6 binds DestructionComplex Destruction Complex (Axin, APC, GSK-3β) LRP6->DestructionComplex Sequesters & Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Binds CDK14_Complex CDK14/ Cyclin Y CDK14_Complex->LRP6 Phosphorylates (PPPSP) TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Caption: CDK14 amplifies Wnt signaling by phosphorylating the LRP6 co-receptor.

Quantitative Data on CDK14 and Cell Cycle

Experimental manipulation of CDK14 levels has a direct and measurable impact on cell cycle distribution. The following table summarizes key quantitative findings from published studies.

Cell LineExperimental ConditionEffect on Cell Cycle Phase DistributionReference
Eca109 (Esophageal Squamous Carcinoma)Serum starvation (72h)66.8% of cells arrested in G1 phase.[1]
Eca109 (Esophageal Squamous Carcinoma)Refeeding with 10% FBSRelease from G1 arrest and entry into S phase, with CDK14 expression peaking at 9 hours.[1]
SK3R-PTX (Ovarian Cancer)shRNA-mediated knockdown of CDK14Significant cell cycle arrest at the G2/M phase.[3]
OV3R-PTX (Ovarian Cancer)shRNA-mediated knockdown of CDK14Significant cell cycle arrest at the G2/M phase.[3]
HUVEC (Endothelial Cells)shRNA-mediated knockdown of Cdk14Increased percentage of cells in the G2/M phase (tetraploid state, 4n).[4]
A549 (Lung Carcinoma)shRNA-mediated knockdown of Cdk14Increased percentage of cells in the G2/M phase (tetraploid state, 4n).[4]

Experimental Protocols

Reproducible and robust experimental design is critical for studying CDK14 function. Detailed protocols for key assays are provided below.

Protocol: CDK14/Cyclin Y In Vitro Kinase Assay

This protocol is adapted from a commercial luminescent kinase assay kit and is designed to measure the activity of the CDK14/Cyclin Y complex and screen for potential inhibitors.[15]

A. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with distilled water.

  • Master Mix (per reaction):

    • 6.0 µl of 5x Kinase Assay Buffer

    • 0.5 µl of 500 µM ATP

    • 2.5 µl of 5x CDK Substrate Peptide

    • 3.5 µl of distilled water

  • Diluted CDK14/Cyclin Y: Thaw the enzyme on ice. Dilute to the working concentration (e.g., 20 ng/µl) in 1x Kinase Assay Buffer.[15]

  • Test Inhibitor: Prepare serial dilutions at a concentration 10-fold higher than the desired final concentration. The diluent should be compatible with the assay (e.g., 10% DMSO).

B. Assay Procedure (96-well format):

  • Add 12.5 µl of Master Mix to each well.

  • To "Test Inhibitor" wells, add 2.5 µl of the diluted test inhibitor.

  • To "Positive Control" and "Blank" wells, add 2.5 µl of the inhibitor diluent (e.g., 10% DMSO).

  • To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer.

  • Initiate the reaction by adding 10 µl of diluted CDK14/Cyclin Y to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume is 25 µl.

  • Incubate the plate at 30°C for 45 minutes.

  • Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

  • Incubate at room temperature for 45 minutes.

  • Add 50 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

  • Incubate at room temperature for 45 minutes, protecting the plate from light.

  • Read luminescence on a microplate reader. The signal is proportional to CDK14 activity.[15]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) to stain cellular DNA for cell cycle analysis via flow cytometry, a standard method for assessing cell cycle distribution.[16][17][18]

Cell_Cycle_Workflow Experimental Workflow for Cell Cycle Analysis Start 1. Cell Culture & Treatment (e.g., CDK14 knockdown) Harvest 2. Harvest Cells (Trypsinization) Start->Harvest Wash 3. Wash with PBS Harvest->Wash Fix 4. Fixation (Ice-cold 70% Ethanol) Wash->Fix RNase 5. RNase Treatment (To remove RNA) Fix->RNase Stain 6. DNA Staining (Propidium Iodide) RNase->Stain Acquire 7. Data Acquisition (Flow Cytometer) Stain->Acquire Analyze 8. Data Analysis (Quantify G0/G1, S, G2/M phases) Acquire->Analyze

Caption: A typical workflow for preparing cells for DNA content analysis.

A. Cell Preparation and Fixation:

  • Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, use trypsin and neutralize. For suspension cells, pellet directly.

  • Transfer cells to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet with 5 ml of cold Phosphate-Buffered Saline (PBS). Centrifuge again.

  • Resuspend the cell pellet in 0.5 ml of cold PBS.

  • While vortexing gently, add 4.5 ml of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells.

  • Incubate cells on ice for at least 30 minutes or store at -20°C for several weeks.[16][19]

B. Staining:

  • Pellet the fixed cells by centrifuging at 300 x g for 5 minutes.

  • Carefully decant the ethanol.

  • Wash the cells twice with 5 ml of FACS buffer (e.g., PBS with 1% BSA) to remove residual ethanol.

  • Resuspend the cell pellet in 500 µl of PI Staining Solution. A typical solution contains:

    • 50 µg/ml Propidium Iodide

    • 100 µg/ml RNase A

    • 0.1% Triton X-100 in PBS

  • Incubate the cells in the dark at room temperature for 20-30 minutes. The RNase treatment is crucial as PI can also bind to double-stranded RNA.[17]

C. Flow Cytometry and Analysis:

  • Analyze the samples on a flow cytometer using an appropriate laser (e.g., 488 nm) and emission filter (e.g., ~585 nm for PI).

  • Collect at least 20,000 events per sample.

  • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude debris and doublets.

  • Generate a histogram of PI fluorescence intensity. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase cells will fall in between.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.

Conclusion and Future Directions

CDK14 has been firmly established as a key player in the regulation of cell cycle progression, primarily through its activation of the Wnt/β-catenin pathway. Its role in promoting the G1/S and G2/M transitions makes it a critical factor for cell proliferation, particularly in the context of cancer where it is frequently overexpressed. The strong correlation between high CDK14 levels, aggressive tumor behavior, and poor clinical outcomes underscores its potential as both a prognostic biomarker and a high-value therapeutic target.[1][2][3] The development of specific pharmacological inhibitors against CDK14, such as FMF-04-159-2, represents a promising avenue for cancer therapy, especially for Wnt-addicted tumors like triple-negative breast cancer.[20] Future research should focus on further elucidating the full spectrum of CDK14 substrates, its potential roles in other signaling pathways, and the development of more potent and selective clinical-grade inhibitors.

References

FMF-04-159-2: A Technical Guide to Solubility in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of FMF-04-159-2 in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This compound is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE (Threonine-Asp-Ile-Arg-Glu) kinase family.[1][2] Understanding its solubility is critical for the accurate preparation of stock solutions and the design of robust in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been determined and is summarized in the table below. This data is essential for preparing concentrated stock solutions for use in various biological assays.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO 100[3]68.3[3]
Ethanol 20[3]13.66[3]

Note: One source indicates solubility in DMSO is ≥ 100 mg/mL, suggesting that saturation may not have been reached at this concentration.[4] Another source reports a solubility of 10 mM in DMSO.[1]

Mechanism of Action: Covalent Inhibition of TAIRE Kinases

This compound acts as a potent inhibitor of CDK14 and CDK16.[3] It also demonstrates inhibitory activity against other TAIRE family members, including CDK17 and CDK18, at a concentration of 1 µM.[2] The compound exhibits covalent binding to CDK14, which is sustained even after washout. This irreversible binding contributes to its potent inhibition of cellular CDK14. The primary cellular consequence of this inhibition is cell cycle arrest at the G2/M phase.[3]

FMF_04_159_2_Mechanism cluster_0 This compound cluster_1 TAIRE Kinase Family cluster_2 Cell Cycle Progression This compound This compound CDK14 CDK14 This compound->CDK14 Covalent Inhibition CDK16 CDK16 This compound->CDK16 Other_TAIRE Other TAIRE Kinases (CDK17, CDK18) This compound->Other_TAIRE G2_M_Transition G2/M Transition CDK14->G2_M_Transition Promotes CDK16->G2_M_Transition Other_TAIRE->G2_M_Transition Cell_Cycle_Arrest G2/M Arrest

Mechanism of this compound Action.

Experimental Protocols

Protocol for Preparation of Stock Solutions

The following is a generalized protocol for preparing stock solutions of this compound. It is crucial to use high-purity solvents to ensure the stability and activity of the compound.

  • Determine the required concentration and volume: Based on the experimental needs, calculate the mass of this compound required to achieve the desired stock concentration (e.g., 100 mM in DMSO). The molecular weight of this compound is 683.01 g/mol .[3]

  • Weigh the compound: Accurately weigh the calculated mass of this compound in a suitable microcentrifuge tube.

  • Add the solvent: Add the appropriate volume of high-purity DMSO or ethanol to the tube.

  • Facilitate dissolution: Vortex the solution until the compound is fully dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[4]

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]

General Workflow for Solubility Assessment

The determination of a compound's maximum solubility is a fundamental step in its preclinical characterization. Below is a typical workflow for assessing solubility.

Solubility_Workflow cluster_prep Solution Preparation cluster_analysis Analysis A Weigh Compound B Add Solvent Incrementally A->B C Vortex / Sonicate B->C D Visual Inspection for Undissolved Solid C->D E Equilibrate Solution (e.g., 24h at RT) D->E Solid Present H Determine Concentration D->H No Solid Present F Centrifuge to Pellet Undissolved Solid E->F G Analyze Supernatant (e.g., HPLC, UV-Vis) F->G G->H

General Workflow for Solubility Assessment.

References

FMF-04-159-2: A Technical Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the long-term storage, stability, and handling of FMF-04-159-2, a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and other members of the TAIRE kinase family.[1][2][3][4][5] This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.

Overview of this compound

This compound is a small molecule inhibitor that demonstrates pan-TAIRE family specificity, targeting CDK14, CDK16, CDK17, and CDK18.[3] It exhibits covalent binding to CDK14, which is sustained even after washout, making it a valuable tool for investigating the cellular functions of this kinase.[2] The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines.[2] Due to its specific and potent activity, understanding its stability and proper storage is crucial for obtaining reliable and reproducible experimental results.

Recommended Storage and Handling

Proper storage of this compound is critical to maintain its integrity and activity over time. The following conditions are recommended based on supplier data sheets and best practices for similar chemical compounds.

Long-Term and Short-Term Storage of Solid Compound
Storage ConditionTemperatureDurationNotes
Long-Term -20°C≥ 4 years[6]Keep in a dry, dark place.[7]
Short-Term 0 - 4°CDays to weeks[7]Keep in a dry, dark place.[7]
Storage of Stock Solutions

Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1][2][6][7][8] It is also soluble in ethanol.[2] Once in solution, the compound's stability is more limited.

SolventStorage TemperatureDurationNotes
DMSO-80°CUp to 2 years[8]Aliquot to avoid repeated freeze-thaw cycles.
DMSO-20°CUp to 1 year[8]Aliquot to avoid repeated freeze-thaw cycles.

Physicochemical Properties and Stability Profile

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueReference
Molecular Formula C₂₈H₃₀Cl₃N₇O₅S[2][6]
Molecular Weight 683.01 g/mol [2][6]
Appearance Solid powder[1][7]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol.[2][2]
Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be hypothesized based on its chemical structure, which contains several functional groups susceptible to hydrolysis and oxidation.

  • Hydrolysis: The amide and sulfonamide linkages in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule. The acrylamide (B121943) moiety is also a potential site for hydrolysis.

  • Oxidation: The sulfur atom in the sulfonamide group and the tertiary amine in the dimethylamino group could be susceptible to oxidation.

Experimental Protocols

The following sections detail proposed experimental protocols for assessing the stability of this compound. These are representative methods and may require optimization for specific laboratory conditions and equipment.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.

Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a UV detector
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in DMSO to a concentration of 1 mg/mL. Dilute with mobile phase A to a final concentration of 50 µg/mL.
Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Objective: To subject this compound to various stress conditions to induce degradation and identify the resulting degradation products.

Procedure:

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate a 1 mg/mL solution of this compound in 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose a 1 mg/mL solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.

Signaling Pathways and Experimental Workflows

CDK14/TAIRE Kinase Signaling Pathway

This compound exerts its biological effects by inhibiting CDK14, a member of the TAIRE kinase family. CDK14 is known to be involved in the regulation of the Wnt signaling pathway and cell cycle progression.[9][10][11][12]

CDK14_Signaling_Pathway cluster_receptor Receptor Complex cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl GSK3b GSK-3β Dvl->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin | Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CDK14 CDK14 CDK14->LRP5_6 P Cell_Cycle Cell Cycle Progression CDK14->Cell_Cycle FMF This compound FMF->CDK14 |

Caption: CDK14 in the Wnt Signaling Pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.

Stability_Testing_Workflow start Start: this compound Bulk Material protocol Develop & Validate Stability-Indicating HPLC Method start->protocol forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) protocol->forced_degradation setup_stability Set Up Long-Term Stability Study (ICH Conditions) protocol->setup_stability data_analysis Data Analysis: Assay, Purity, Degradation Products forced_degradation->data_analysis storage Store Samples at Specified Conditions setup_stability->storage pull_samples Pull Samples at Scheduled Time Points storage->pull_samples analyze Analyze Samples by HPLC pull_samples->analyze analyze->data_analysis report Generate Stability Report & Determine Shelf-Life data_analysis->report end End report->end

Caption: Workflow for this compound Stability Study.

References

FMF-04-159-2: A Covalent Probe for the Understudied TAIRE Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Synthesis, and Characterization of a Selective CDK14 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclin-dependent kinase 14 (CDK14), a member of the TAIRE (TAIRE sequence motif) family of kinases, has been implicated in various cancers, yet its precise biological functions remain largely unexplored due to a lack of selective chemical probes. This technical guide details the discovery and synthesis of FMF-04-159-2, a potent and covalent inhibitor of CDK14 with a pan-TAIRE family specificity.[1] This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its characterization, serving as a valuable resource for researchers investigating the therapeutic potential of targeting TAIRE family kinases.

Introduction

The Cyclin-Dependent Kinase (CDK) family plays a crucial role in regulating the cell cycle and transcription. While many CDKs have been extensively studied and targeted for therapeutic intervention, the TAIRE sub-family, comprising CDKs 14, 15, 16, 17, and 18, remains an understudied branch.[1] Emerging evidence suggests that CDK14 is overexpressed in several cancers, including colorectal, ovarian, and gastric cancer, highlighting its potential as a therapeutic target.[1] The development of selective inhibitors is paramount to dissecting the cellular functions of CDK14 and validating its role in disease.

This compound was developed as a covalent inhibitor to provide a tool for sustained and specific inhibition of CDK14, enabling a deeper understanding of its biological roles.[2] This guide summarizes the key data and methodologies associated with its discovery and characterization.

Discovery and Design of this compound

The journey to discover this compound began with a cellular engagement screen of a library of known CDK inhibitors to identify chemical scaffolds with affinity for CDK14.[1] This screen identified the multi-targeted kinase inhibitor AT7519 as a promising starting point.[1] Building upon the structure-activity relationships (SAR) of AT7519, medicinal chemistry efforts focused on introducing a covalent warhead to achieve irreversible binding to a non-catalytic cysteine residue within the ATP binding pocket of CDK14, thereby enhancing selectivity and providing a sustained inhibitory effect.[1] This strategic design culminated in the synthesis of this compound, a potent covalent inhibitor with a TAIRE kinase-biased selectivity profile.[1] A key feature of this research was the parallel synthesis of a reversible control compound, FMF-04-159-R, to distinguish the effects of covalent binding from reversible interactions.[2]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through a battery of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity
TargetAssay TypeIC50 (nM)Reference
CDK14Kinase Activity Assay88[3]
CDK16Kinase Activity Assay10[3]
CDK14Cellular BRET Assay40[3]
CDK2Cellular BRET Assay256[3][4]
CDK14 (after washout)Cellular BRET Assay56.3[5]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeIC50 (nM)Reference
HCT116Cell Proliferation1,144 ± 190[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for the synthesis of this compound and the key biological assays used in its characterization, based on the available literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step synthetic route culminating in the coupling of key intermediates. The final step involves an amide bond formation between (E)-4-(dimethylamino)but-2-enoic acid and the piperidine (B6355638) nitrogen of a precursor molecule.

General Procedure for Amide Coupling:

  • To a solution of the amine precursor in an appropriate aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU or HBTU, and a non-nucleophilic base like DIPEA.

  • Add the carboxylic acid ((E)-4-(dimethylamino)but-2-enoic acid) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by quenching with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Note: For the exact, step-by-step synthesis, please refer to the supplementary information of Ferguson et al., Bioorg. Med. Chem. Lett., 2019;29:1985.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to quantify the binding of a test compound to a target protein in living cells.

Protocol Overview:

  • Cell Culture and Transfection: HEK293T cells are transiently transfected with plasmids encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase.

  • Compound Treatment: Transfected cells are seeded into 96-well plates and treated with serially diluted this compound or the control compound.

  • BRET Measurement: After an incubation period, the NanoBRET™ substrate is added, and the luminescence and fluorescence signals are measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. IC50 values are determined by plotting the BRET ratio as a function of the compound concentration and fitting the data to a dose-response curve.

KiNativ™ Kinase Profiling

KiNativ™ is an activity-based protein profiling platform used to assess the selectivity of kinase inhibitors against a panel of kinases in a cellular context.

Protocol Overview:

  • Cell Lysis and Inhibitor Treatment: HCT116 cells are lysed, and the lysates are treated with this compound at a specific concentration.

  • Probe Labeling: An ATP- or ADP-biotin probe is added to the treated lysates. This probe covalently labels the active site lysine (B10760008) of kinases that are not blocked by the inhibitor.

  • Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The abundance of labeled peptides from the inhibitor-treated sample is compared to a vehicle-treated control to determine the percent inhibition for each kinase.

HCT116 Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of the human colorectal carcinoma cell line, HCT116.

Protocol Overview:

  • Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® or MTS, which measures ATP levels or metabolic activity, respectively.

  • Data Analysis: The luminescence or absorbance is measured using a plate reader. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.

Visualizations

CDK14 Signaling Pathway

CDK14 is known to be involved in the Wnt signaling pathway, a critical pathway in development and disease. The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and the role of CDK14.

CDK14_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP6 LRP6 Co-receptor LRP6->Dsh recruits Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 phosphorylates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes promotes FMF041592 This compound FMF041592->CDK14_CyclinY covalently inhibits

Simplified CDK14-Wnt Signaling Pathway.
Experimental Workflow for this compound Characterization

The following diagram outlines the logical workflow followed in the characterization of this compound.

FMF_04_159_2_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Biological Characterization cluster_validation Mechanism of Action Validation Screening Kinase Inhibitor Library Screen Hit_ID Hit Identification (AT7519) Screening->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR Synthesis Synthesis of this compound & FMF-04-159-R SAR->Synthesis Biochemical_Assay Biochemical Kinase Assays Synthesis->Biochemical_Assay Cellular_Assay Cellular Target Engagement (NanoBRET) Synthesis->Cellular_Assay Reversible_Control Comparison with Reversible Control (FMF-04-159-R) Synthesis->Reversible_Control Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinome-wide Selectivity (KiNativ) Cellular_Assay->Selectivity_Profiling Washout_Expt Washout Experiments Cellular_Assay->Washout_Expt Functional_Assay Cell-based Functional Assays (Proliferation) Selectivity_Profiling->Functional_Assay Covalent_Binding Confirmation of Covalent Binding Washout_Expt->Covalent_Binding Reversible_Control->Covalent_Binding

Workflow for the Characterization of this compound.

Conclusion

This compound represents a significant advancement in the study of TAIRE family kinases. As a potent and selective covalent inhibitor of CDK14, it provides a valuable tool to probe the biological functions of this understudied kinase and its role in cancer. The data and protocols summarized in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their own investigations, ultimately facilitating a deeper understanding of TAIRE kinase biology and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for FMF-04-159-2 Treatment of HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16.[1][2] It also exhibits inhibitory activity against other TAIRE family kinases (CDK17 and CDK18) at higher concentrations and binds to CDK2.[1][2] This document provides detailed protocols for the treatment of the human colorectal carcinoma cell line, HCT116, with this compound. The protocols outlined below cover cell viability, cell cycle analysis, and apoptosis assays, based on established methodologies.

Compound Information

PropertyValueSource
Molecular Weight 683.01 g/mol [1]
Formula C₂₈H₃₀Cl₃N₇O₅S[1]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol (B145695).[1][2]
Storage Store at -20°C.[1][2]
Mechanism of Action Covalent inhibitor of CDK14.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against various kinases and its effect on HCT116 cell proliferation.

AssayTarget/Cell LineIC₅₀ (nM)Source
Cellular BRET AssayCDK1440[1][2]
Kinase Activity InhibitionCDK1488[1][2]
Kinase Activity InhibitionCDK1610[1][2]
NanoBRET AssayCDK2256
Cell ProliferationHCT1161,144 ± 190

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. The compound primarily targets CDK14, a member of the TAIRE kinase family. Inhibition of CDK14 can lead to cell cycle arrest at the G₂/M phase.

FMF_04_159_2_Signaling_Pathway FMF This compound CDK14 CDK14 (TAIRE Family Kinase) FMF->CDK14 Covalent Inhibition CellCycle Cell Cycle Progression CDK14->CellCycle Inhibits Progression G2M G₂/M Arrest CellCycle->G2M

Caption: this compound signaling pathway in HCT116 cells.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effects of this compound on HCT116 cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays HCT116 HCT116 Cell Culture Treatment Treat HCT116 cells with This compound HCT116->Treatment FMF_prep This compound Stock Solution FMF_prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis

Caption: General experimental workflow for this compound studies.

Experimental Protocols

HCT116 Cell Culture
  • Cell Line: HCT116 (ATCC CCL-247)

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Sub-culturing: Passage cells when they reach 80-90% confluency.

This compound Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Aliquot and store the stock solution at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in growth medium from the 10 mM stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is based on standard cell cycle analysis methods.

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well. Incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle using appropriate software. This compound has been reported to cause cell cycle arrest at G₂/M in cancer cell lines.[1][2]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is based on standard apoptosis detection methods.

  • Cell Seeding: Seed HCT116 cells in 6-well plates as described for the cell cycle analysis.

  • Treatment: Treat the cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Determine the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

References

Application Notes and Protocols for FMF-04-159-2-Induced G2/M Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent, covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and other members of the TAIRE kinase family (CDK15-18). It also exhibits non-covalent inhibitory activity against CDK2. This small molecule has been demonstrated to induce cell cycle arrest at the G2/M phase in various cancer cell lines, making it a valuable tool for studying the roles of these kinases in mitotic progression and a potential starting point for the development of novel anti-cancer therapeutics.

These application notes provide a comprehensive overview of the use of this compound to induce G2/M arrest, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of CDK14 and other TAIRE family kinases. These kinases are understood to play a supportive role in the regulation of the cell cycle, particularly during mitotic progression.[1] The covalent nature of its binding to CDK14 allows for sustained inhibition even after the compound is washed out.

The G2/M arrest induced by this compound is a consequence of the inhibition of its target kinases, which disrupts the normal phosphorylation events required for entry into and progression through mitosis. Phospho-proteomic studies have identified several putative downstream substrates of CDK14 that are involved in mitotic processes, including:

  • NUMA1 (Nuclear Mitotic Apparatus Protein 1): A key protein in the organization of the mitotic spindle.[2][3][4][5]

  • CCDC99 (Spindly): A protein that regulates the localization and function of dynein at the kinetochores, crucial for chromosome attachment and the mitotic checkpoint.[6][7][8][9][10]

  • LRP6 (Low-density lipoprotein receptor-related protein 6): A co-receptor in the Wnt signaling pathway, which has also been implicated in cell division.[11][12][13][14][15]

Inhibition of CDK14 by this compound likely alters the phosphorylation status of these and other substrates, leading to defects in spindle formation, chromosome segregation, and ultimately, an arrest at the G2/M checkpoint. The off-target inhibition of CDK2 may also contribute to the observed G2/M arrest, as CDK2 is a known regulator of the cell cycle.[16]

Data Presentation

Inhibitory Activity of this compound
Target KinaseAssay TypeIC50 (nM)Binding Nature
CDK14NanoBRET39.6Covalent
CDK16Kinase Activity10Covalent
CDK17Kinase Activity(Inhibited at 1 µM)Covalent
CDK18Kinase Activity(Inhibited at 1 µM)Covalent
CDK2NanoBRET256Non-covalent

Data sourced from Ferguson et al., 2019.

Effect of this compound on Cell Cycle Distribution in HCT116 Cells
TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
DMSO (Control)45.325.129.6
This compound (1 µM, 24h)28.920.550.6

Data represents a typical result and is based on findings from Ferguson et al., 2019. Values are approximate and may vary between experiments.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • HCT116 cells (or other cancer cell line of interest)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HCT116 cells in complete growth medium in a 37°C incubator with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with an equivalent concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the DMSO control.

  • Incubate the cells for the desired time period (e.g., 24 hours) to induce G2/M arrest.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

Materials:

  • Treated and control cells from Protocol 1

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound Induced G2/M Arrest

FMF_04_159_2_Pathway cluster_drug Drug Action cluster_kinases Target Kinases cluster_substrates Putative Downstream Substrates cluster_processes Cellular Processes cluster_outcome Cell Cycle Outcome FMF This compound CDK14 CDK14/TAIRE Kinases FMF->CDK14 Covalent Inhibition CDK2 CDK2 FMF->CDK2 Non-covalent Inhibition NUMA1 NUMA1 CDK14->NUMA1 Phosphorylation CCDC99 CCDC99 (Spindly) CDK14->CCDC99 Phosphorylation LRP6 LRP6 CDK14->LRP6 Phosphorylation G2M_Arrest G2/M Arrest CDK2->G2M_Arrest Contribution to Arrest Spindle Mitotic Spindle Formation NUMA1->Spindle Chromosome Chromosome Segregation CCDC99->Chromosome LRP6->Spindle Spindle->G2M_Arrest Disruption Chromosome->G2M_Arrest Disruption

Caption: Proposed signaling pathway for this compound-induced G2/M arrest.

Experimental Workflow for Inducing and Analyzing G2/M Arrest

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome cell_culture 1. Cell Culture (e.g., HCT116) drug_prep 2. Prepare this compound and Vehicle Control treatment 3. Treat Cells (e.g., 1 µM, 24h) drug_prep->treatment harvest 4. Harvest Cells treatment->harvest flow_cytometry 5a. Cell Cycle Analysis (Propidium Iodide Staining) harvest->flow_cytometry western_blot 5b. Western Blot (Cell Cycle Markers) harvest->western_blot g2m_arrest Quantification of G2/M Arrest flow_cytometry->g2m_arrest protein_expression Changes in Protein Expression/Phosphorylation western_blot->protein_expression

Caption: Experimental workflow for G2/M arrest induction and analysis.

References

Application Notes and Protocols: FMF-04-159-2 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FMF-04-159-2 is a potent and selective tool compound that functions as a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).[1][2][3] It also exhibits pan-TAIRE family specificity, inhibiting other TAIRE kinases such as CDK16, CDK17, and CDK18.[1][3] Additionally, this compound shows some off-target activity against CDK2.[1][2][4] This compound is a valuable pharmacological probe for investigating the cellular functions of CDK14, which is implicated in processes like cell cycle regulation.[1][5] Due to its covalent mechanism of action against CDK14, specific considerations are required when designing and performing in vitro kinase assays.

This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against its target kinases. It also includes quantitative data on its inhibitory potency and diagrams illustrating the experimental workflow and the relevant signaling context.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several kinases using different in vitro assay formats. The following table summarizes the key IC50 values.

Target KinaseAssay TypeIC50 Value (nM)Notes
CDK14NanoBRET Target Engagement39.6 ± 2.8In HCT116 cells.[1]
CDK14NanoBRET (after 2h washout)56.3 ± 6.0Sustained engagement indicates covalent binding.[1][3]
CDK14Kinase Activity Assay88Biochemical assay.[4]
CDK16Kinase Activity Assay10Biochemical assay.[4]
CDK2NanoBRET Target Engagement256 ± 26In HCT116 cells, indicates reversible off-target activity.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the primary and off-target kinases of this compound within the context of cell cycle regulation.

FMF_04_159_2_Signaling_Pathway cluster_TAIRE TAIRE Family Kinases cluster_Other_CDKs Other CDKs CDK14 CDK14 CellCycle Cell Cycle Progression CDK14->CellCycle CDK16 CDK16 CDK17 CDK17 CDK18 CDK18 CDK2 CDK2 CDK2->CellCycle FMF This compound FMF->CDK14 Covalent Inhibition FMF->CDK16 Inhibition FMF->CDK17 Inhibition FMF->CDK18 Inhibition FMF->CDK2 Reversible Inhibition

This compound targets and their relation to the cell cycle.

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based in vitro kinase assay, adapted for the specific properties of this compound. A key step is the pre-incubation of the kinase with the inhibitor to allow for covalent bond formation.[1]

Materials:

  • Purified recombinant kinase (e.g., CDK14/CycY, CDK16, CDK2)

  • Specific peptide substrate for the kinase

  • This compound compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled acceptor)

  • Stop solution (e.g., 10 mM EDTA in kinase assay buffer)

  • 384-well low-volume assay plates (black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of this compound in DMSO.

    • Further dilute the compound series in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • Kinase and Inhibitor Pre-incubation:

    • In a 384-well plate, add 5 µL of the diluted this compound solution or control (DMSO vehicle) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution (kinase diluted in kinase assay buffer) to each well.

    • Mix gently by tapping the plate.

    • Cover the plate and incubate at room temperature for 30 minutes. This pre-incubation step is crucial to allow for the covalent binding of this compound to CDK14.[1]

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mixture in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is often at or near the Km for each.

    • Add 10 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 20 µL.

    • Mix the plate gently.

  • Kinase Reaction Incubation:

    • Cover the plate and incubate at room temperature for the optimized reaction time (typically 60-120 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Prepare the detection reagent mix containing the Europium-labeled antibody and the acceptor molecule in the stop solution.

    • Add 20 µL of the detection reagent mix to each well to stop the reaction and initiate the detection process.

    • Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate using a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro kinase assay described above.

Kinase_Assay_Workflow A 1. Compound Dilution B 2. Kinase & Inhibitor Pre-incubation (30 min) A->B C 3. Add Substrate & ATP B->C D 4. Kinase Reaction (60-120 min) C->D E 5. Add Stop & Detection Reagents D->E F 6. Detection Incubation (60 min) E->F G 7. Read Plate (TR-FRET) F->G H 8. Data Analysis (IC50) G->H

Workflow for this compound in vitro kinase assay.

References

Application Notes: Measuring Target Engagement of FMF-04-159-2 with Cyclin-Dependent Kinase 14 (CDK14) using the NanoBRET™ Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol and application notes for quantifying the intracellular target engagement of FMF-04-159-2, a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), using the NanoBRET™ Target Engagement (TE) Assay. This compound is a potent inhibitor of CDK14 and also shows activity against other TAIRE family kinases (CDK16, 17, 18) and CDK2.[1][2][3] The NanoBRET™ TE assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within living cells. The technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to the bright NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target protein (the energy acceptor). When a test compound, such as this compound, is introduced, it competes with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity and target occupancy.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ assay for target engagement is based on the competition between a fluorescently labeled tracer and a test compound for the active site of a NanoLuc®-tagged target protein in live cells.

NanoBRET_Principle cluster_0 High BRET Signal (No Inhibitor) cluster_1 Low BRET Signal (Inhibitor Present) NL_CDK14_1 NanoLuc®-CDK14 Tracer_1 Fluorescent Tracer NL_CDK14_1->Tracer_1 Binding BRET BRET Tracer_1->BRET Energy Transfer NL_CDK14_2 NanoLuc®-CDK14 No_BRET No BRET NL_CDK14_2->No_BRET No Proximity Tracer_2 Fluorescent Tracer FMF This compound FMF->NL_CDK14_2 Competitive Binding

Figure 1: Principle of the NanoBRET™ Target Engagement Assay.

CDK14 Signaling Pathway

CDK14, in complex with Cyclin Y, plays a significant role in the canonical Wnt signaling pathway by phosphorylating the LRP6 co-receptor, which is a crucial step for pathway activation. This pathway is involved in cell cycle progression, particularly the G2/M transition.[3][4][5]

CDK14_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Transcription CDK14_CyclinY CDK14 / Cyclin Y CDK14_CyclinY->LRP6 Phosphorylation (Ser1490) FMF This compound FMF->CDK14_CyclinY Inhibition

Figure 2: Role of CDK14 in the Wnt Signaling Pathway.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target CDK14 and a key off-target, CDK2, as determined by the NanoBRET™ assay.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundCDK14NanoBRET™39.6[1]
This compoundCDK14NanoBRET™40[6][7]
This compoundCDK2NanoBRET™256[1][6]

Experimental Protocols

This protocol is adapted from standard Promega NanoBRET™ Target Engagement Intracellular Kinase Assay protocols. Optimization may be required for different cell lines or specific experimental conditions.

Materials and Reagents
  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS

  • Opti-MEM® I Reduced Serum Medium

  • Plasmid DNA for NanoLuc®-CDK14 fusion protein

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Kinase Tracer (e.g., K-10, tracer selection may require optimization)

  • This compound compound

  • DMSO (for compound dilution)

  • White, non-binding surface 96-well or 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Multi-mode plate reader capable of measuring filtered luminescence (450 nm and 610 nm)

Experimental Workflow

Workflow Start Start Transfection Day 1: Transfect cells with NanoLuc®-CDK14 plasmid Start->Transfection Plating Seed transfected cells into assay plates Transfection->Plating Compound_Prep Day 2: Prepare serial dilutions of this compound Plating->Compound_Prep Treatment Add tracer and this compound to cells Compound_Prep->Treatment Incubation Incubate for 2 hours at 37°C Treatment->Incubation Substrate_Add Add Nano-Glo® Substrate and Extracellular Inhibitor Incubation->Substrate_Add Readout Measure luminescence at 450 nm and 610 nm Substrate_Add->Readout Analysis Calculate BRET ratio and determine IC50 Readout->Analysis End End Analysis->End

Figure 3: General experimental workflow for the NanoBRET™ assay.

Step-by-Step Protocol

Day 1: Cell Transfection and Plating

  • Prepare Transfection Complex:

    • Dilute NanoLuc®-CDK14 plasmid DNA and carrier DNA in Opti-MEM®.

    • Add FuGENE® HD Transfection Reagent to the diluted DNA at a 1:3 ratio (µl of reagent to µg of DNA).

    • Incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfect Cells:

    • Add the transfection complexes to a suspension of HEK293 cells.

    • Incubate the cells for 20-24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Cell Plating:

    • After incubation, collect the transfected cells.

    • Resuspend the cells in Opti-MEM® at a concentration of 2 x 10⁵ cells/ml.

    • Dispense the cell suspension into the wells of a white 96-well assay plate.

Day 2: Compound Treatment and Data Acquisition

  • Prepare this compound Dilutions:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in Opti-MEM® to create the final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.

  • Add Tracer and Compound:

    • Prepare a working solution of the NanoBRET™ tracer in Opti-MEM® at the desired final concentration (this should be determined empirically, but is often near the tracer's EC50).

    • Add the diluted this compound to the appropriate wells.

    • Add the tracer to all wells.

  • Incubation:

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Reading:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's instructions.

    • Add the detection reagent to all wells.

    • Read the plate within 10-20 minutes on a plate reader configured to measure filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission).

Data Analysis
  • Calculate BRET Ratio:

    • The raw BRET ratio is calculated by dividing the acceptor emission (610 nm) by the donor emission (450 nm) for each well.

    • BRET Ratio = (Acceptor Emission) / (Donor Emission)

  • Normalize Data:

    • Subtract the BRET ratio of the "no tracer" control from all experimental values.

    • The data is often expressed as milliBRET units (mBU) by multiplying the raw BRET ratio by 1000.

  • Determine IC50:

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Conclusion

The NanoBRET™ Target Engagement Assay is a robust and sensitive method for quantifying the intracellular interaction of this compound with its target, CDK14. This protocol provides a framework for researchers to determine the potency and selectivity of this and other kinase inhibitors in a physiologically relevant cellular context, which is a critical step in the drug discovery and development process. For covalent inhibitors like this compound, washout experiments can also be incorporated into the protocol to confirm irreversible binding.

References

FMF-04-159-2: Application Notes and Protocols for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent, covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) that has emerged as a valuable tool for investigating the role of the TAIRE family of kinases in cellular processes, particularly in the context of colorectal cancer (CRC). This document provides detailed application notes and experimental protocols for the utilization of this compound in CRC research, summarizing key quantitative data and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a covalent inhibitor of CDK14, a member of the TAIRE family of kinases. It also exhibits inhibitory activity against other members of this family, including CDK16, CDK17, and CDK18, demonstrating a pan-TAIRE specificity.[1] Additionally, this compound shows off-target activity against CDK2.[1][2] The covalent binding nature of this compound to CDK14 allows for sustained inhibition, making it a powerful probe for studying the long-term consequences of CDK14 inactivation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibition

Target KinaseAssay TypeIC50 (nM)Reference
CDK14NanoBRET39.6[2]
CDK14Kinase Activity88[3][4]
CDK16Kinase Activity10[3][4]
CDK2NanoBRET256[2]

Table 2: Anti-proliferative Activity in Colorectal Cancer Cells

Cell LineAssay TypeIC50 (nM)Reference
HCT116Proliferation Assay1,144 ± 190[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Colorectal Cancer

While the precise downstream signaling pathways modulated by this compound in colorectal cancer are still under investigation, its primary target, CDK14, is known to be involved in crucial cellular processes such as cell cycle regulation and Wnt signaling. The following diagram illustrates the potential signaling cascade affected by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP56 Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP56 Binds Dishevelled Dishevelled Frizzled_LRP56->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nucl β-catenin Beta_Catenin_cyto->Beta_Catenin_nucl Translocates CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->Frizzled_LRP56 Phosphorylates & Activates FMF_04_159_2 This compound FMF_04_159_2->CDK14_CyclinY Inhibits TCF_LEF TCF/LEF Beta_Catenin_nucl->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Cell_Cycle_Progression Cell Cycle Progression Target_Genes->Cell_Cycle_Progression Proliferation Proliferation Target_Genes->Proliferation

Caption: Putative Wnt signaling pathway modulation by this compound.

Experimental Workflow: Cell Viability Assay

A common application of this compound is to assess its effect on the proliferation of colorectal cancer cells. The following diagram outlines a typical workflow for a cell viability assay.

G cluster_workflow Cell Viability Assay Workflow Seed_Cells Seed HCT116 cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add MTT or CellTiter-Glo reagent Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 value Measure_Signal->Analyze_Data

Caption: Workflow for determining the IC50 of this compound.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of HCT116 colorectal cancer cells.

  • Materials:

    • HCT116 cells

    • DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin/streptomycin

    • This compound

    • DMSO (for stock solution)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare a serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate the effect of this compound on the phosphorylation status of proteins in relevant signaling pathways (e.g., Wnt, MAPK).

  • Materials:

    • HCT116 cells

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-LRP6, anti-β-catenin, anti-phospho-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 4 hours). Include a vehicle control.

    • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

    • Denature protein lysates by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine changes in protein phosphorylation.

3. In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of colorectal cancer.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or SCID)

    • HCT116 cells

    • Matrigel

    • This compound

    • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is 10% DMSO and 90% Corn Oil.[2] The solution should be prepared fresh daily.

    • Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle only.

    • Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a valuable chemical probe for elucidating the role of CDK14 and the TAIRE family of kinases in colorectal cancer. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at understanding its mechanism of action and evaluating its therapeutic potential. Further studies are warranted to fully delineate the downstream signaling effects of this compound in colorectal cancer and to explore its efficacy in combination with other therapeutic agents.

References

Investigating Synucleinopathy with FMF-04-159-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, are a class of neurodegenerative diseases characterized by the abnormal accumulation of α-synuclein protein in the brain. The aggregation of α-synuclein is a key pathological hallmark and a primary target for therapeutic intervention. Recent research has identified Cyclin-Dependent Kinase 14 (CDK14) as a regulator of α-synuclein levels. FMF-04-159-2 is a potent and covalent inhibitor of CDK14, making it a valuable tool for investigating the role of this kinase in synucleinopathy and for assessing the therapeutic potential of CDK14 inhibition.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of synucleinopathy.

This compound: Mechanism of Action and Selectivity

This compound is a covalent inhibitor that primarily targets CDK14. It also exhibits activity against other members of the TAIRE kinase family (CDK16, CDK17, and CDK18) and, to a lesser extent, CDK2.[1][2] Its covalent binding to CDK14 allows for sustained inhibition, which can be advantageous for mechanistic studies.[2]

Table 1: Quantitative Data on this compound Kinase Inhibition

Target KinaseAssay TypeIC₅₀ (nM)Reference(s)
CDK14NanoBRET39.6[3]
CDK14Kinase Activity88[2][4]
CDK16Kinase Activity10[2][4]
CDK2NanoBRET256[2][4]
HCT116 CellsProliferation1,144 ± 190[5]

Proposed Signaling Pathway for this compound in α-Synuclein Regulation

The precise mechanism by which CDK14 inhibition by this compound leads to a reduction in α-synuclein levels is an active area of investigation. Based on existing literature, a plausible signaling pathway involves the Wnt/β-catenin pathway and Glycogen Synthase Kinase 3β (GSK-3β). CDK14 is known to be involved in the regulation of the Wnt signaling pathway. GSK-3β, a key downstream component of this pathway, has been shown to phosphorylate α-synuclein, influencing its stability and degradation. Inhibition of CDK14 may therefore modulate GSK-3β activity, leading to decreased α-synuclein levels.

G cluster_inhibition Pharmacological Intervention cluster_pathway Cellular Signaling Cascade cluster_outcome Pathological Outcome This compound This compound CDK14 CDK14 This compound->CDK14 Inhibits Wnt Wnt Signaling Pathway CDK14->Wnt Regulates GSK3b GSK-3β Wnt->GSK3b Regulates aSyn α-Synuclein Levels GSK3b->aSyn Phosphorylates & Regulates Stability Synucleinopathy Synucleinopathy Pathology aSyn->Synucleinopathy Leads to

Hypothesized signaling pathway of this compound in synucleinopathy.

Experimental Protocols

In Vitro Investigation of this compound in Neuronal Models of Synucleinopathy

This protocol describes the induction of α-synuclein pathology in primary neurons using pre-formed fibrils (PFFs) and subsequent treatment with this compound.

1. Preparation of α-Synuclein Pre-formed Fibrils (PFFs)

A detailed protocol for the generation of α-synuclein PFFs can be found in the literature. Key steps include the purification of recombinant α-synuclein monomer, incubation under fibril-forming conditions (e.g., 37°C with constant agitation for 7 days), and sonication to generate shorter fibrils for efficient neuronal uptake.

2. Primary Neuron Culture and PFF Treatment

  • Culture primary cortical or hippocampal neurons from embryonic rodents according to standard protocols.

  • At 7-10 days in vitro (DIV), treat neurons with α-synuclein PFFs at a final concentration of 1-10 µg/mL in the culture medium.

3. This compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • 24 hours after PFF treatment, treat neurons with this compound at a range of final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO).

  • Incubate the neurons for a desired period (e.g., 72 hours for human embryonic stem cell-derived neurons or as determined by preliminary experiments).[4]

4. Analysis of α-Synuclein Pathology

  • Western Blotting:

    • Lyse cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against total α-synuclein and phosphorylated α-synuclein (pS129).

    • Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Immunocytochemistry:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against total α-synuclein and pS129 α-synuclein. Co-stain with a neuronal marker like MAP2 or NeuN.

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount coverslips and image using a fluorescence or confocal microscope.

    • Quantify the intensity and number of α-synuclein aggregates.

G PFF_prep Prepare α-Synuclein PFFs PFF_treatment Treat Neurons with PFFs PFF_prep->PFF_treatment Neuron_culture Culture Primary Neurons (7-10 DIV) Neuron_culture->PFF_treatment FMF_treatment Treat with this compound or Vehicle PFF_treatment->FMF_treatment Analysis Analyze α-Synuclein Pathology FMF_treatment->Analysis WB Western Blotting (Total & pS129 α-Syn) Analysis->WB ICC Immunocytochemistry (Total & pS129 α-Syn) Analysis->ICC

Workflow for in vitro investigation of this compound.
In Vivo Investigation of this compound in a Mouse Model of Synucleinopathy

This section outlines a general approach for evaluating this compound in a transgenic mouse model of synucleinopathy, such as mice overexpressing human A53T α-synuclein.[6] Note: The specific dosage and administration details for this compound in this model are not publicly available in the primary literature as of the last update. Therefore, the following protocol is a general guideline and should be optimized with preliminary dose-finding studies.

1. Animal Model

  • Use a transgenic mouse model that develops progressive synucleinopathy, such as the A53T α-synuclein transgenic mouse line.

  • House animals in accordance with institutional guidelines.

2. This compound Formulation and Administration

  • Formulation: this compound can be formulated for in vivo use. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water. For intraperitoneal injection, it can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Administration Route: Oral gavage or intraperitoneal injection are common routes.

  • Dosage and Frequency: A starting point for dose-finding studies could be in the range of 10-50 mg/kg, administered once daily. The optimal dose and frequency must be determined empirically.

3. Experimental Design

  • Randomly assign mice to treatment (this compound) and vehicle control groups.

  • Begin treatment at an age before or at the onset of significant pathology.

  • Treat animals for a specified duration (e.g., 4-12 weeks).

4. Outcome Measures

  • Behavioral Analysis:

    • Conduct motor function tests such as the rotarod, grip strength, and open field tests at baseline and at regular intervals throughout the study.

  • Post-mortem Brain Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Process one hemisphere for immunohistochemistry and the other for biochemical analysis.

    • Immunohistochemistry: Stain brain sections for total and pS129 α-synuclein to assess the extent of pathology in relevant brain regions (e.g., substantia nigra, striatum, cortex).

    • Biochemical Analysis: Homogenize brain tissue and perform Western blotting to quantify the levels of soluble and insoluble total and pS129 α-synuclein.

G Animal_model Select Synucleinopathy Mouse Model (e.g., A53T α-Syn) Grouping Randomize into Treatment & Vehicle Groups Animal_model->Grouping Treatment Administer this compound or Vehicle (Dose & Route TBD) Grouping->Treatment Behavior Behavioral Testing (e.g., Rotarod, Grip Strength) Treatment->Behavior During Treatment Endpoint Study Endpoint & Brain Collection Treatment->Endpoint IHC Immunohistochemistry (Total & pS129 α-Syn) Endpoint->IHC Biochem Biochemical Analysis (Western Blot for α-Syn) Endpoint->Biochem

Workflow for in vivo investigation of this compound.

Data Presentation and Interpretation

All quantitative data from Western blots, immunocytochemistry, and behavioral tests should be presented in tables and graphs for clear comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of any observed effects of this compound.

Table 2: Example Data Table for In Vitro Study

Treatment GroupTotal α-Synuclein (Normalized to Vehicle)pS129 α-Synuclein (Normalized to Vehicle)
Vehicle Control1.00 ± 0.121.00 ± 0.15
This compound (100 nM)0.85 ± 0.100.75 ± 0.11
This compound (500 nM)0.62 ± 0.080.51 ± 0.09
This compound (1 µM)0.45 ± 0.07 0.38 ± 0.06

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of CDK14 in the pathogenesis of synucleinopathies. The protocols outlined in these application notes provide a framework for investigating the effects of this inhibitor on α-synuclein pathology in relevant cellular and animal models. Such studies will be instrumental in validating CDK14 as a therapeutic target for Parkinson's disease and related neurodegenerative disorders.

References

Application Notes and Protocols for FMF-04-159-2 in Mitotic Progression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent and selective tool compound for investigating the role of Cyclin-Dependent Kinase 14 (CDK14) and other TAIRE family kinases (CDK15-18) in cellular processes.[1] It acts as a covalent inhibitor of CDK14, forming an irreversible bond, which allows for specific interrogation of its targets.[1] this compound also exhibits inhibitory activity against CDK2, albeit through a reversible mechanism.[2] A key cellular phenotype observed upon treatment with this compound is an arrest at the G2/M phase of the cell cycle, making it a valuable tool for studying mitotic progression.[2]

These application notes provide detailed protocols for utilizing this compound to study mitotic progression in cancer cell lines, such as HCT116. To dissect the specific effects of covalent CDK14 inhibition from the reversible inhibition of other kinases, it is crucial to perform washout experiments and to use the reversible control compound, FMF-04-159-R.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseAssay TypeIC50 (nM)Inhibition TypeReference
CDK14NanoBRET39.6Covalent[3]
CDK14Kinase Activity88Covalent[2]
CDK16Kinase Activity10Not specified[2]
CDK2NanoBRET256Reversible[2][3]
CDK17Kinase Activity>1000 (at 1 µM)Not specified[2]
CDK18Kinase Activity>1000 (at 1 µM)Not specified[2]
Table 2: Cellular Activity of this compound in HCT116 Cells
Cellular EffectAssayIC50 (nM)Reference
Anti-proliferativeProliferation Assay1,144 ± 190[3]
G2/M ArrestCell Cycle AnalysisConcentration-dependent[2]

Signaling Pathway

The following diagram illustrates the established targets of this compound that are relevant to cell cycle control.

FMF_04_159_2_Pathway cluster_drug Inhibitor cluster_targets Primary Targets cluster_process Cellular Process FMF This compound CDK14 CDK14 (TAIRE family) FMF->CDK14 Covalent Inhibition TAIRE Other TAIRE Kinases (CDK16, 17, 18) FMF->TAIRE Reversible Inhibition CDK2 CDK2 FMF->CDK2 Reversible Inhibition MitoticProgression Mitotic Progression CDK14->MitoticProgression TAIRE->MitoticProgression CDK2->MitoticProgression

Caption: this compound inhibits CDK14, TAIRE kinases, and CDK2, leading to impaired mitotic progression.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO up to 100 mM.[2] For a 10 mM stock solution, dissolve 6.83 mg of this compound (MW: 683.01 g/mol ) in 1 mL of anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Cell Culture and Treatment

This protocol is optimized for the HCT116 human colorectal carcinoma cell line.

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells at a density that will allow them to reach 50-60% confluency at the time of treatment.

  • Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 1 µM).

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • As a control, treat a separate set of cells with a corresponding volume of DMSO (vehicle).

    • For comparative studies, use the reversible analog FMF-04-159-R at the same concentration.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4 to 24 hours).

  • Washout Experiment (Optional): To study the effects of covalent CDK14 inhibition specifically, perform a washout experiment.

    • After the initial treatment period (e.g., 2 hours), remove the medium containing this compound.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed culture medium without the inhibitor.

    • Incubate for the desired washout period before harvesting the cells for analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Cell Harvesting:

    • Following treatment with this compound, collect the culture medium (which may contain detached mitotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of cold PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Protocol 4: Immunofluorescence Staining for Mitotic Markers

This protocol is for visualizing key mitotic events, such as chromosome condensation and spindle formation.

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in Protocol 2.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10) for condensed chromosomes or anti-α-tubulin for the mitotic spindle) diluted in blocking buffer, typically overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images for analysis.

Protocol 5: Western Blot Analysis of Mitotic Proteins

This protocol is for detecting changes in the levels and phosphorylation status of proteins involved in mitosis.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-CDK1 (Tyr15), phospho-Histone H3 (Ser10)) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagrams

Cell Cycle Analysis Workflow

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_harvest Harvesting & Fixation cluster_analysis Analysis Seed Seed HCT116 Cells Treat Treat with this compound (or DMSO/FMF-04-159-R) Seed->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Flow Analyze by Flow Cytometry Stain->Flow Quantify Quantify Cell Cycle Phases (G1, S, G2/M) Flow->Quantify

Caption: A typical workflow for analyzing cell cycle distribution after treatment with this compound.

Washout Experiment Logic

Washout_Logic cluster_treatment Treatment Phase cluster_washout Washout Phase cluster_analysis Downstream Analysis Incubate Incubate with this compound (e.g., 2 hours) Wash Wash cells with PBS Incubate->Wash FreshMedium Add fresh medium (no inhibitor) Wash->FreshMedium IncubateWashout Incubate for desired time FreshMedium->IncubateWashout Analysis Cell Cycle Analysis, Western Blot, etc. IncubateWashout->Analysis

References

Application Notes and Protocols for Developing Cell-Based Assays for FMF-04-159-2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

FMF-04-159-2 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE (TAIRE sequence motif) family of kinases.[1][2] It also exhibits pan-TAIRE family specificity, inhibiting CDK16, CDK17, and CDK18.[1][2] this compound covalently targets CDK14 at cysteine 218, leading to sustained inhibition.[1] While it is a powerful research tool, it also displays some off-target activity against CDK2.[1][3][4][5] This document provides detailed application notes and protocols for developing robust cell-based assays to characterize the activity of this compound and distinguish its on-target effects from off-target activities. For discerning covalent versus reversible inhibitory effects, the use of the reversible analog, FMF-04-159-R, as a negative control is strongly recommended.[1][6]

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound and FMF-04-159-R

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
This compound CDK14NanoBRET39.6 ± 2.8HCT116[1]
CDK14NanoBRET (after 2h washout)56.3 ± 6.0HCT116[1]
CDK14Biochemical (Kinase Assay)86-[1][2]
CDK14Biochemical (Kinase Assay)88-[4][5]
CDK16Biochemical (Kinase Assay)10-[4][5]
CDK2NanoBRET256HCT116[3]
ProliferationCell Viability1144 ± 190HCT116[3]
FMF-04-159-R CDK14NanoBRET563 ± 145HCT116[1]
CDK14NanoBRET (after 2h washout)3417 ± 1154HCT116[1]
CDK14Biochemical (Kinase Assay)149-[1]
CDK14Biochemical (Kinase Assay)140-[6]
CDK16Biochemical (Kinase Assay)6-[6]
CDK2BRET Assay493-[6]

Signaling Pathway

The TAIRE family of kinases, including CDK14, are involved in cell cycle regulation.[1] Inhibition of CDK14 by this compound has been shown to induce a G2/M cell cycle arrest in cancer cell lines such as HCT116.[1][4][5] The precise downstream signaling cascade of CDK14 is still under investigation, but it is understood to play a role in mitotic progression.[1]

Caption: this compound covalently inhibits the CDK14/Cyclin Y complex, leading to a G2/M cell cycle arrest.

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell line proliferation.

Materials:

  • HCT116 cells (or other relevant cell line)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound and FMF-04-159-R

  • DMSO (for compound dilution)

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare a serial dilution of this compound and FMF-04-159-R in complete growth medium. The final concentration should range from 0.01 µM to 100 µM. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compounds B->D C Prepare compound dilutions C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G H Analyze data and determine IC50 G->H

Caption: Workflow for determining the anti-proliferative activity of this compound.

Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the direct binding of this compound to CDK14 in live cells.

Materials:

  • HCT116 cells co-transfected with NanoLuc®-CDK14 Fusion Vector and a fluorescent tracer

  • Opti-MEM® I Reduced Serum Medium

  • This compound and FMF-04-159-R

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well assay plates

  • Luminometer with BRET-compatible filter sets

Procedure:

  • Seed the transfected HCT116 cells in a white 96-well plate.

  • Prepare serial dilutions of this compound and FMF-04-159-R in Opti-MEM®.

  • Add the compounds to the cells and incubate for the desired time (e.g., 2 hours).

  • For washout experiments, remove the compound-containing medium, wash the cells with fresh medium, and then incubate in fresh medium for a specified duration (e.g., 2 hours).[1]

  • Add the NanoBRET™ tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.

  • Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable luminometer.

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

NanoBRET_Assay_Workflow A Seed transfected cells B Treat with compounds A->B C (Optional) Washout step B->C D Add NanoBRET™ tracer B->D No Washout C->D E Add substrate and inhibitor D->E F Measure BRET signal E->F G Calculate BRET ratio and IC50 F->G

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound and FMF-04-159-R

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or FMF-04-159-R (e.g., 1 µM) for 24-48 hours.[1] Include a DMSO-treated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Gate the cell populations based on their DNA content (PI fluorescence) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Seed and treat cells B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Acquire data on flow cytometer C->D E Analyze cell cycle distribution D->E

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Kinase Selectivity Profiling (KiNativ™)

This protocol provides a method for assessing the kinome-wide selectivity of this compound in a cellular context.

Materials:

  • HCT116 cells

  • This compound

  • Cell lysis buffer

  • ATP- or ADP-acyl phosphate (B84403) probes

  • Streptavidin-agarose beads

  • Mass spectrometer

Procedure:

  • Treat HCT116 cells with 1 µM this compound or DMSO for a specified time (e.g., 4 hours).[1]

  • Lyse the cells and quantify the protein concentration.

  • Label the cell lysates with an ATP- or ADP-acyl phosphate probe, which covalently modifies the active sites of kinases.

  • Digest the labeled proteome with trypsin.

  • Enrich the probe-labeled peptides using streptavidin-agarose beads.

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the relative abundance of kinase-derived peptides in the this compound-treated sample compared to the DMSO control to determine the inhibition profile across the kinome.

KiNativ_Workflow A Treat cells with this compound B Lyse cells A->B C Label lysate with kinase probe B->C D Tryptic digest C->D E Enrich labeled peptides D->E F LC-MS/MS analysis E->F G Quantify kinase inhibition F->G

Caption: Workflow for KiNativ™ kinase selectivity profiling.

References

Troubleshooting & Optimization

minimizing FMF-04-159-2 off-target effects on CDK2

Author: BenchChem Technical Support Team. Date: December 2025

Minimizing Off-Target Effects on CDK2

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the covalent CDK14 inhibitor, FMF-04-159-2. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you design experiments that effectively minimize the known off-target effects of this compound on CDK2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14). It belongs to the TAIRE family of kinases and is characterized by its pan-TAIRE family-biased selectivity profile. This compound covalently targets a cysteine residue (C218) in the ATP binding site of CDK14, leading to sustained inhibition.

Q2: What are the known off-target effects of this compound?

A2: The primary and most well-characterized off-target activity of this compound is the reversible, non-covalent inhibition of Cyclin-Dependent Kinase 2 (CDK2). At higher concentrations, it may also engage with other TAIRE family kinases such as CDK16, CDK17, and CDK18, as well as CDK10, though to a lesser extent.

Q3: How can I differentiate between the on-target effects on CDK14 and the off-target effects on CDK2 in my experiments?

A3: To distinguish between the covalent inhibition of CDK14 and the reversible inhibition of CDK2, two key experimental strategies are recommended:

  • Compound Washout Experiments: Due to its covalent binding mechanism, the inhibitory effect of this compound on CDK14 is sustained even after the compound is removed from the experimental medium. In contrast, its effect on CDK2, being reversible, will diminish upon washout.

  • Use of a Reversible Control Compound: A structurally similar but non-covalent analog, FMF-04-159-R , is available. This compound reversibly inhibits both CDK14 and CDK2. By comparing the cellular phenotypes induced by this compound (with and without washout) and FMF-04-159-R, you can isolate the effects specific to the covalent inhibition of CDK14.

Q4: What are the key quantitative differences in potency between this compound and its control, FMF-04-159-R?

A4: The inhibitory potencies (IC50 values) of this compound and FMF-04-159-R against CDK14 and CDK2 have been determined in various assays. The following tables summarize this data for easy comparison.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound

TargetAssay TypeIC50 (nM)Binding Nature
CDK14NanoBRET (Cellular)39.6Covalent
CDK14Kinase Activity (Biochemical)88Covalent
CDK16Kinase Activity (Biochemical)10Covalent
CDK2 NanoBRET (Cellular) 256 Reversible

Data compiled from multiple sources.[1][2][3]

Table 2: Inhibitory Potency (IC50) of FMF-04-159-R (Reversible Control)

TargetAssay TypeIC50 (nM)Binding Nature
CDK14NanoBRET (Cellular)563Reversible
CDK14Kinase Activity (Biochemical)140Reversible
CDK16Kinase Activity (Biochemical)6Reversible
CDK2 NanoBRET (Cellular) 493 Reversible

Data compiled from multiple sources.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Observed phenotype does not persist after compound washout. The effect is likely due to the reversible off-target inhibition of CDK2 or other kinases.Compare the results with those obtained using the reversible control compound, FMF-04-159-R. If FMF-04-159-R produces the same phenotype, it confirms that the effect is not due to the covalent inhibition of CDK14.
Uncertainty about target engagement in live cells. Discrepancies between biochemical and cellular assay results due to factors like cell permeability or intracellular ATP concentrations.Perform a NanoBRET™ Target Engagement Intracellular Kinase Assay to directly measure the binding of this compound to both CDK14 and CDK2 in live cells.
Need to confirm the covalent nature of CDK14 inhibition. To ensure that the sustained effect is due to covalent binding.After a washout experiment, perform a cellular pull-down assay using a biotinylated analog of this compound or conduct a Western blot for CDK14 to confirm its continued engagement.
Desire for a broader understanding of the inhibitor's selectivity. To identify other potential off-targets beyond CDK2.Conduct a kinome-wide selectivity profiling experiment, such as KiNativ™ profiling, to assess the binding of this compound against a large panel of kinases.

Experimental Protocols

Protocol 1: Compound Washout Experiment to Differentiate Covalent and Reversible Inhibition

This protocol is designed to distinguish the sustained covalent inhibition of CDK14 from the transient reversible inhibition of CDK2.

Materials:

  • Cells of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • FMF-04-159-R (as a control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the desired concentration of this compound, FMF-04-159-R, or DMSO vehicle for a specified duration (e.g., 4 hours).

  • Washout:

    • For the "washout" experimental groups, aspirate the medium containing the compound.

    • Wash the cells gently with pre-warmed PBS three times.

    • Add fresh, pre-warmed complete medium without the compound.

    • Incubate for a desired period (e.g., 2 hours) to allow for the dissociation of reversibly bound inhibitors.

    • For the "no washout" groups, maintain the cells in the compound-containing medium for the entire duration of the experiment.

  • Cell Lysis and Analysis: After the incubation period, harvest the cells and proceed with your downstream analysis (e.g., Western blot for downstream signaling markers, cell cycle analysis).

Expected Outcome:

  • The effects of this compound on CDK14 signaling should persist in the "washout" group.

  • The off-target effects on CDK2 signaling should be significantly reduced or absent in the "washout" group.

  • The effects of FMF-04-159-R should be diminished in the "washout" group for both CDK14 and CDK2.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol allows for the quantitative measurement of inhibitor binding to CDK14 and CDK2 in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-CDK14 and NanoLuc®-CDK2 fusion proteins

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound and FMF-04-159-R

  • White, non-binding surface 96-well or 384-well plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection: Co-transfect cells with the appropriate NanoLuc®-kinase fusion vector and a transfection carrier DNA. Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and plate them in the white assay plates.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and FMF-04-159-R.

    • Add the test compounds and the NanoBRET™ tracer to the cells.

    • Include "no compound" controls for baseline BRET measurements.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

    • Read the donor (450 nm) and acceptor (610 nm) luminescence signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio and plot the dose-response curves to determine the IC50 values for each compound against each kinase.

Visualizations

G cluster_0 Experimental Workflow for Differentiating On- and Off-Target Effects start Start with Experimental Goal treat Treat cells with: - this compound (Covalent) - FMF-04-159-R (Reversible) - Vehicle (Control) start->treat washout Perform Washout (Remove compound, wash cells, add fresh media) treat->washout no_washout Continuous Incubation (No washout) treat->no_washout analyze Analyze Downstream Effects (e.g., Western Blot, Phenotypic Assay) washout->analyze no_washout->analyze interpret Interpret Results analyze->interpret G FMF_159_2 This compound Covalent Inhibitor CDK14 CDK14 (On-Target) FMF_159_2->CDK14 Covalent Inhibition (Sustained after washout) CDK2 CDK2 (Off-Target) FMF_159_2->CDK2 Reversible Inhibition (Lost after washout) FMF_159_R FMF-04-159-R Reversible Control FMF_159_R->CDK14 Reversible Inhibition (Lost after washout) FMF_159_R->CDK2 Reversible Inhibition (Lost after washout) G cluster_cdk14 CDK14 Signaling cluster_cdk2 CDK2 Signaling in Cell Cycle Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Frizzled->LRP6 CDK14_CyclinY CDK14/Cyclin Y LRP6->CDK14_CyclinY pLRP6 Phosphorylated LRP6 CDK14_CyclinY->pLRP6 Phosphorylation BetaCatenin β-Catenin Stabilization pLRP6->BetaCatenin CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE Rb Rb Protein CDK2_CyclinE->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases pRb Phosphorylated Rb S_Phase S-Phase Entry E2F->S_Phase

References

optimal concentration of FMF-04-159-2 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FMF-04-159-2, a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a covalent inhibitor of CDK14.[1] It also exhibits potent inhibitory activity against other members of the TAIRE kinase family, including CDK16, CDK17, and CDK18.[2][3] Its covalent binding to CDK14 is sustained even after the compound is washed out from the cell culture medium.[2]

Q2: What are the recommended concentrations of this compound for cell culture experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. However, a common starting point for assessing its cellular effects is 1 µM.[2] For inducing cell cycle arrest at the G2/M phase in cancer cell lines, concentrations in the micromolar range are typically effective.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: What are the known off-target effects of this compound?

A3: this compound also binds to CDK2 with an IC50 of 256 nM.[1][2] To distinguish the effects of covalent CDK14 inhibition from off-target effects, it is highly recommended to use the reversible control compound, FMF-04-159-R, and to perform washout experiments.[4]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on various assays.

Table 1: Inhibitory Activity (IC50) of this compound

TargetAssay TypeIC50 ValueReference
CDK14NanoBRET39.6 nM[1][3]
CDK14Kinase Activity88 nM[2]
CDK16Kinase Activity10 nM[2]
CDK2NanoBRET256 nM[1][2]
HCT116 Cell ProliferationCell-based1,144 ± 190 nM[1]

Table 2: Solubility and Storage

ParameterValueReference
Molecular Weight683.01 g/mol
Solubility in DMSOUp to 100 mM[2]
Solubility in EthanolUp to 20 mM[2]
Stock Solution Storage-20°C (1 year) or -80°C (2 years)[1]

Troubleshooting Guide

Issue 1: High levels of cell death observed at the desired concentration.

  • Question: I am observing significant cytotoxicity in my cell line even at low micromolar concentrations of this compound. What could be the cause and how can I mitigate it?

  • Answer:

    • Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to kinase inhibitors. Your cell line may be particularly sensitive to the inhibition of CDK14 or its off-targets.

    • Solution 1: Perform a dose-response curve starting from a lower concentration range (e.g., 10 nM to 1 µM) to determine the IC50 for proliferation in your specific cell line. This will help you identify a concentration that inhibits the target without causing excessive cell death.

    • Possible Cause 2: Off-target effects. The observed cytotoxicity might be due to the inhibition of other kinases, such as CDK2.

    • Solution 2: Use the reversible control compound, FMF-04-159-R, at the same concentration to determine if the cytotoxicity is due to the covalent inhibition of CDK14 or reversible off-target effects.

Issue 2: Inconsistent or unexpected experimental results.

  • Question: My results with this compound are not reproducible. What are the common sources of variability?

  • Answer:

    • Possible Cause 1: Compound stability. Improper storage or handling of this compound can lead to its degradation.

    • Solution 1: Ensure the compound is stored as a stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment from the stock solution.

    • Possible Cause 2: Washout experiment inconsistencies. The timing and completeness of the washout can significantly impact the results when trying to isolate the effects of covalent inhibition.

    • Solution 2: Standardize your washout protocol. Ensure complete removal of the compound by washing the cells multiple times with fresh, pre-warmed media. Include a time-course experiment after washout to observe the sustained effects.

Issue 3: Difficulty in interpreting the specific role of CDK14.

  • Question: How can I be sure that the observed phenotype is due to the inhibition of CDK14 and not other TAIRE kinases or CDK2?

  • Answer:

    • Possible Cause: this compound has pan-TAIRE family specificity and also inhibits CDK2.

    • Solution: A multi-pronged approach is necessary to dissect the specific role of CDK14:

      • Use the reversible control (FMF-04-159-R): This control has a similar off-target profile but does not covalently bind to CDK14. Comparing the effects of this compound and FMF-04-159-R can help differentiate between covalent and reversible effects.[4]

      • Perform washout experiments: The sustained effects observed after washing out this compound are more likely attributable to its covalent binding to CDK14.[4]

      • Genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knockdown or knockout CDK14 and compare the phenotype to that observed with this compound treatment.

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT in HCT116 cells

This protocol is adapted from standard cell proliferation assay methodologies and is tailored for use with this compound in the HCT116 human colorectal cancer cell line.

Materials:

  • HCT116 cells

  • DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions by serial dilution in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

FMF_04_159_2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by this compound G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 FMF This compound CDK14 CDK14 FMF->CDK14 Covalent Inhibition TAIRE Other TAIRE Kinases (CDK16, 17, 18) FMF->TAIRE Reversible Inhibition CDK2 CDK2 (Off-target) FMF->CDK2 Reversible Inhibition G2_M_Transition G2/M Transition CDK14->G2_M_Transition Promotes G2_M_Transition->M

Caption: Signaling pathway of this compound targeting CDK14 and its effect on the cell cycle.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound (and Controls) seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate on Microplate Reader add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response det_ic50 Determine IC50 plot_dose_response->det_ic50

Caption: A typical experimental workflow for a cell-based assay using this compound.

Concentration_Decision_Tree start Goal: Determine Optimal This compound Concentration dose_response Perform Dose-Response (e.g., 10 nM - 100 µM) start->dose_response assess_cytotoxicity Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) dose_response->assess_cytotoxicity high_cytotoxicity High Cytotoxicity? assess_cytotoxicity->high_cytotoxicity acceptable_cytotoxicity Acceptable Window? high_cytotoxicity->acceptable_cytotoxicity No lower_concentration Use Lower Concentration Range high_cytotoxicity->lower_concentration Yes use_reversible_control Use Reversible Control (FMF-04-159-R) to check off-target toxicity acceptable_cytotoxicity->use_reversible_control No select_concentration Select Concentration for Further Experiments acceptable_cytotoxicity->select_concentration Yes lower_concentration->dose_response use_reversible_control->dose_response washout_experiment Consider Washout Experiment to isolate covalent effects select_concentration->washout_experiment

Caption: A decision tree to guide the selection of the optimal this compound concentration.

References

troubleshooting FMF-04-159-2 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMF-04-159-2, focusing on common solubility challenges in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is advisable to use a freshly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[5]

Q2: I am observing a precipitate in my this compound stock solution. What should I do?

A2: If you observe precipitation in your stock solution, gentle heating and/or sonication can be used to aid dissolution.[5] Ensure the solution is clear before use. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: My experimental protocol requires a low percentage of DMSO. How can I prepare a working solution of this compound in aqueous media?

A3: this compound has limited solubility in purely aqueous solutions. To prepare a working solution for in vitro or in vivo experiments, co-solvents are typically required. Below are established protocols for preparing this compound in vehicles suitable for administration. It is recommended to keep the proportion of DMSO in the final working solution below 2%, especially for in vivo studies with sensitive animal models.[5]

Q4: Can I prepare a ready-to-use aqueous solution of this compound for long-term storage?

A4: It is not recommended to store this compound in aqueous working solutions for extended periods. For in vivo experiments, it is best to prepare the working solution freshly on the day of use to ensure stability and prevent precipitation.[5] Stock solutions in DMSO, however, can be stored for longer periods at low temperatures (-20°C for one year, -80°C for two years).[5]

Q5: What are the known targets of this compound?

A5: this compound is a potent and covalent inhibitor of Cyclin-dependent kinase 14 (CDK14).[2][5][6] It also shows activity against other members of the TAIRE kinase family (CDK16, CDK17, and CDK18) and can bind to CDK2.[1][7][8] Its covalent binding to CDK14 is sustained even after washout.[1][7]

Quantitative Solubility Data

SolventMaximum ConcentrationSource
DMSO≥ 100 mg/mL (146.41 mM)MedchemExpress[5]
DMSO100 mMR&D Systems[1]
DMSO2 mg/mL (clear solution)Sigma-Aldrich[2]
DMSO10 mMProbechem[6]
Ethanol20 mMR&D Systems[1]
AcetonitrileSolubleCayman Chemical[3]

Experimental Protocols

Preparation of Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or sonication can be applied.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Preparation of Working Solution for In Vivo Studies

Protocol 1: PEG300/Tween-80/Saline Formulation [5]

  • Start with a 10% DMSO stock solution of this compound.

  • Add 40% PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 5% Tween-80 and mix until the solution is homogeneous.

  • Finally, add 45% saline to reach the final volume and mix well.

    • This protocol yields a clear solution with a solubility of at least 2.08 mg/mL (3.05 mM).

Protocol 2: Corn Oil Formulation [5]

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, measure out 90% corn oil.

  • Add 10% of the DMSO stock solution to the corn oil and vortex thoroughly to create a uniform suspension.

    • This protocol also results in a clear solution with a solubility of at least 2.08 mg/mL (3.05 mM).

Visualizations

FMF_04_159_2_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Powder dissolve_dmso Dissolve in anhydrous DMSO start->dissolve_dmso clear_solution Clear Stock Solution? dissolve_dmso->clear_solution sonicate_heat Apply gentle heat and/or sonication clear_solution->sonicate_heat No store Aliquot and store at -20°C / -80°C clear_solution->store Yes sonicate_heat->clear_solution prepare_working Prepare aqueous working solution store->prepare_working co_solvent Use co-solvent system (e.g., PEG300/Tween-80) prepare_working->co_solvent end Use in experiment co_solvent->end

Caption: Workflow for dissolving this compound and troubleshooting solubility.

FMF_04_159_2_Signaling_Pathway This compound Mechanism of Action cluster_TAIRE Other TAIRE Kinases FMF This compound CDK14 CDK14 (TAIRE Family Kinase) FMF->CDK14 Covalent Inhibition G2M G2/M Arrest FMF->G2M Induces CDK16 CDK16 FMF->CDK16 CDK17 CDK17 FMF->CDK17 CDK18 CDK18 FMF->CDK18 CDK2 CDK2 (off-target) FMF->CDK2 CellCycle Cell Cycle Progression CDK14->CellCycle Promotes

Caption: this compound covalently inhibits CDK14, leading to G2/M cell cycle arrest.

References

Technical Support Center: Interpreting Unexpected Results in FMF-04-159-2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FMF-04-159-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during experimentation with this covalent CDK14 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14). It also demonstrates activity against other members of the TAIRE kinase family (CDK15, CDK16, CDK17, and CDK18) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3]

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound are the inhibition of the TAIRE family kinases (CDK15-18) and CDK2.[1] This pan-TAIRE and CDK2 inhibition is a critical factor to consider when interpreting experimental outcomes.

Q3: Is there a control compound available for this compound?

Yes, a reversible control compound, FMF-04-159-R, is available. This control is essential for distinguishing between the effects of covalent CDK14 inhibition and the reversible off-target effects of the compound.

Q4: What is the recommended approach to differentiate on-target from off-target effects?

To dissect the specific effects of covalent CDK14 inhibition from the reversible off-target effects, it is highly recommended to perform washout experiments in parallel with the use of the reversible control compound, FMF-04-159-R.[1]

Troubleshooting Guides

Issue 1: Unexpected G2/M Cell Cycle Arrest

Observation: You observe a significant increase in the population of cells in the G2/M phase of the cell cycle after treatment with this compound, which is more pronounced than anticipated for a CDK14-specific inhibitor.

Potential Cause: This pronounced G2/M arrest is likely not solely due to the covalent inhibition of CDK14. The reversible inhibition of CDK2 and other TAIRE family kinases by this compound is a major contributing factor to this phenotype.[1] Studies have shown that CDK14 knockout cells still exhibit a G2/M accumulation when treated with this compound, albeit to a lesser extent than wild-type cells, indicating the involvement of off-target effects.[1]

Troubleshooting Steps:

  • Utilize the Reversible Control: Treat a parallel set of cells with the reversible control compound, FMF-04-159-R. A similar G2/M arrest phenotype with the control compound would strongly suggest that the effect is primarily due to off-target inhibition.[1]

  • Perform a Washout Experiment: After treating cells with this compound for a defined period, wash the compound out and continue to culture the cells in a drug-free medium. If the G2/M arrest is reversible and diminishes over time, it points towards the contribution of the reversible off-target inhibition. Covalent inhibition of CDK14 is expected to have a more sustained effect.

  • Analyze Downstream Markers: Investigate the phosphorylation status of known substrates of CDK2 and other relevant cell cycle proteins to confirm their inhibition.

Data Summary: Kinase Inhibition Profile of this compound

KinaseIC50 (nM) - NanoBRET AssayInhibition Type
CDK1439.6Covalent
CDK2256Reversible
CDK16Potently InhibitedReversible
CDK17Potently InhibitedReversible
CDK18Potently InhibitedReversible

Data sourced from MedchemExpress and R&D Systems product information.[2][3]

Experimental Workflow: Investigating G2/M Arrest

G2M_Arrest_Workflow cluster_controls Control Strategies start Observe Unexpected G2/M Arrest control_exp Perform Control Experiments start->control_exp Hypothesize off-target effect washout_exp Perform Washout Experiment start->washout_exp Test reversibility analyze_markers Analyze Downstream Cell Cycle Markers control_exp->analyze_markers reversible_control Use FMF-04-159-R (Reversible Control) control_exp->reversible_control cdk14_ko Use CDK14 KO Cell Line control_exp->cdk14_ko washout_exp->analyze_markers interpret Interpret Results analyze_markers->interpret Cellular_Fate FMF This compound Inhibition Inhibition of CDK14, TAIRE kinases, CDK2 FMF->Inhibition Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Senescence Cellular Senescence Arrest->Senescence Potential Outcome Autophagy Autophagy Arrest->Autophagy Potential Outcome TAIRE_Signaling cluster_FMF This compound Inhibition cluster_kinases Targeted Kinases cluster_pathways Affected Pathways FMF This compound CDK14 CDK14 FMF->CDK14 Covalent TAIRE TAIRE Kinases (CDK15-18) FMF->TAIRE Reversible CDK2 CDK2 FMF->CDK2 Reversible Wnt Wnt Signaling CDK14->Wnt G2M G2/M Transition CDK14->G2M TAIRE->G2M Vesicle Vesicle Trafficking TAIRE->Vesicle Neuronal Neuronal Functions TAIRE->Neuronal CDK2->G2M

References

Technical Support Center: FMF-04-159-2 Washout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the covalent CDK14 inhibitor, FMF-04-159-2, with a specific focus on washout experiments. These experiments are crucial for distinguishing sustained, covalent inhibition of the primary target (CDK14) from transient, reversible inhibition of off-targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a washout experiment with this compound?

A1: The primary purpose is to verify the covalent and durable binding of this compound to its target kinase, CDK14.[1][2] Because this compound forms a covalent bond, its inhibitory effect on CDK14 should persist even after the compound is removed from the experimental medium.[1] In contrast, any inhibitory effects on off-targets, to which it binds non-covalently (reversibly), should diminish or disappear after the washout procedure.[1][3] This experimental design is critical for deconvoluting the specific cellular consequences of CDK14 inhibition.[1]

Q2: Why is the reversible control compound, FMF-04-159-R, necessary for these experiments?

A2: FMF-04-159-R serves as a negative control to differentiate between covalent and reversible inhibition.[1] It has a similar chemical structure to this compound but lacks the reactive "warhead" necessary for covalent bond formation.[1] Therefore, any observed cellular effects of FMF-04-159-R should be reversible and disappear after washout.[1] Comparing the results of this compound and FMF-04-159-R after washout allows researchers to attribute the sustained effects specifically to the covalent inhibition of CDK14 by this compound.[1]

Q3: What are the known primary and off-targets of this compound?

A3: this compound is a potent, covalent inhibitor of CDK14 and other TAIRE family kinases (CDK16, CDK17, and CDK18).[1] It also exhibits non-covalent, reversible binding to CDK2.[1] Washout experiments are particularly useful for isolating the effects of sustained CDK14 inhibition from the transient inhibition of CDK2.[1]

Q4: What is a typical concentration and duration for an this compound washout experiment?

A4: Based on published studies, a typical treatment is 1 µM this compound followed by a 2-hour washout period.[1] This concentration and time have been shown to maintain engagement with CDK14 while minimizing the effects of off-target binding to kinases like CDK2.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its reversible control, FMF-04-159-R, against key kinase targets. Note the sustained potency of this compound on CDK14 after washout, a hallmark of its covalent mechanism.

Table 1: Inhibitory Potency (IC50) from NanoBRET Target Engagement Assays

CompoundTarget KinaseIC50 (nM) - No WashoutIC50 (nM) - 2-hour WashoutInhibition Type
This compoundCDK1439.656.3Covalent
FMF-04-159-RCDK145633417Reversible
This compoundCDK2256Greatly ReducedReversible
FMF-04-159-RCDK2493Greatly ReducedReversible

Data sourced from Ferguson et al., Cell Chem. Biol., 2019.[1]

Table 2: Biochemical Kinase Activity Inhibition (IC50)

CompoundTarget KinaseIC50 (nM)
This compoundCDK1488
This compoundCDK1610
FMF-04-159-RCDK14140
FMF-04-159-RCDK166

Data sourced from R&D Systems and Tocris Bioscience product information.

Experimental Protocols & Methodologies

General Washout Experiment Protocol (Cell-Based)

This protocol provides a general framework for conducting a washout experiment with this compound. Optimization may be required depending on the cell line and downstream assay.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.

  • Inhibitor Treatment:

    • Prepare fresh solutions of this compound, FMF-04-159-R, and a vehicle control (e.g., DMSO) in complete cell culture medium. A typical final concentration is 1 µM for the inhibitors.

    • Aspirate the old medium from the cells and add the inhibitor-containing or vehicle control medium.

    • Incubate for a predetermined period, for example, 1 to 4 hours, under standard cell culture conditions.

  • Washout Procedure:

    • Aspirate the inhibitor-containing medium.

    • Wash the cells by gently adding pre-warmed, inhibitor-free complete medium and then aspirating it. Repeat this wash step at least three times to ensure complete removal of the unbound compound.[3]

    • After the final wash, add fresh, pre-warmed, inhibitor-free medium.

  • Post-Washout Incubation: Return the cells to the incubator for the desired washout period (e.g., 2 hours).[1]

  • Downstream Analysis: After the post-washout incubation, proceed with your chosen downstream assay to measure the sustained effects of the inhibitor (e.g., cell lysate preparation for Western blotting, target engagement assay, or cell cycle analysis).

Downstream Target Engagement Assays
  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a fluorescent tracer to a NanoLuc®-tagged kinase.[4] A decrease in the BRET signal upon addition of a competing compound indicates target engagement.[4] In a washout experiment, sustained low BRET signal for this compound treated cells, compared to a recovered signal for FMF-04-159-R, would confirm durable covalent binding.[1]

  • KiNativ™ Kinome Profiling: This mass spectrometry-based chemical proteomics method assesses the inhibitor's effect on the kinase's ability to bind to an ATP probe.[5][6] Reduced labeling of a kinase in the presence of an inhibitor signifies target engagement.[5] This technique can provide a broad overview of the inhibitor's selectivity and the durability of its effects after washout across the kinome.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background inhibition after washout with the reversible control (FMF-04-159-R). Incomplete washout of the compound.Increase the number of washes (e.g., to 5 times). Increase the volume of medium used for each wash. Ensure gentle agitation during washing to facilitate compound removal without detaching cells.
Cell membrane permeability issues trapping the compound.Consider a short incubation with a serum-containing medium during the final wash step, as serum proteins can help sequester and remove hydrophobic compounds.
Loss of inhibitory effect of this compound after washout. The covalent bond did not form efficiently.Ensure the inhibitor stock solution is fresh and has been stored correctly. Increase the pre-incubation time with this compound before the washout to allow more time for the covalent reaction to occur.
Rapid protein turnover of the target kinase.If the target protein has a short half-life, new, unbound protein may be synthesized during the washout period. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) as a control to assess the impact of protein turnover.
High cell death or detachment during the washout procedure. Mechanical stress from repeated washing.Be gentle when adding and aspirating media. Use a multichannel pipette with slow dispensing and aspiration speeds.
Cellular toxicity of the inhibitor at the concentration used.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration.
Inconsistent results between replicate experiments. Variability in cell density or health.Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase.
Inconsistent timing of incubation and washout steps.Use a timer to ensure precise and consistent timing for all steps across all plates and experiments.

Visualizations

Below are diagrams illustrating the experimental workflow and the underlying signaling pathway.

Washout_Experiment_Workflow This compound Washout Experiment Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout cluster_analysis Analysis seed_cells 1. Seed Cells prep_compounds 2. Prepare Compounds (this compound, FMF-04-159-R, Vehicle) seed_cells->prep_compounds treat_cells 3. Treat Cells (e.g., 1 µM, 1-4 hours) prep_compounds->treat_cells wash 4. Wash Cells 3x (Remove unbound compound) treat_cells->wash post_wash_incubate 5. Incubate in Fresh Medium (e.g., 2 hours) wash->post_wash_incubate analysis 6. Downstream Analysis (e.g., NanoBRET, Western Blot) post_wash_incubate->analysis

Caption: Workflow for a typical this compound washout experiment.

CDK14_Signaling_Pathway Simplified CDK14 Signaling in Wnt Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP6 LRP6 Co-receptor GSK3b GSK3β LRP6->GSK3b Dishevelled->LRP6 BetaCatenin β-catenin GSK3b->BetaCatenin Promotes degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates transcription CDK14 CDK14 CDK14->LRP6 Phosphorylates S1490 (G2/M phase activation) FMF This compound FMF->CDK14 Covalent Inhibition

Caption: Role of CDK14 in the canonical Wnt signaling pathway.

References

addressing FMF-04-159-2 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and stability of FMF-04-159-2 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is soluble up to 100 mM in DMSO. For cellular assays, further dilution in aqueous media is required.

Q2: My this compound precipitated out of solution. What should I do?

A2: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. If you observe precipitation, gentle warming and/or sonication can help redissolve the compound.[1] It is also crucial to use newly opened, anhydrous DMSO for the initial stock solution, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use (up to 1 year) or -80°C (up to 2 years).[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

A4: While this compound is soluble in DMSO, its stability in aqueous solutions for extended periods may be limited. For cell-based assays, it is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).[1][5][6] It also shows activity against other TAIRE family kinases (CDK16, CDK17, CDK18) and has a reversible off-target activity against CDK2.[5] Its covalent binding to CDK14 is sustained even after washout.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media Low aqueous solubility of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if compatible with your experimental system.- Use a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.[1]- Prepare dilutions immediately before use.- Vortex thoroughly after dilution.
Cloudy or hazy solution The compound has not fully dissolved.- Gently warm the solution (e.g., in a 37°C water bath) for a short period.- Use a sonicator to aid dissolution.[1]- Ensure the initial stock solution in DMSO is completely clear before further dilution.
Inconsistent experimental results Degradation of this compound in solution or multiple freeze-thaw cycles of the stock solution.- Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions from the stock for each experiment.- Store stock solutions at the recommended temperature (-20°C or -80°C).[1][2]

Quantitative Data Summary

Parameter Value Solvent/Condition Source
Molecular Weight 683.01 g/mol -
Solubility ≥ 100 mg/mL (146.41 mM)DMSO[1]
100 mMDMSO
20 mMEthanol
SolubleAcetonitrile[3]
≥ 2.08 mg/mL (3.05 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
≥ 2.08 mg/mL (3.05 mM)10% DMSO, 90% Corn Oil[1]
Storage (Stock Solution) -80°C2 years[1]
-20°C1 year[1][2]
0 - 4°CShort term (days to weeks)[2]

Experimental Protocols

Protocol for Preparing this compound Stock Solution (10 mM in DMSO)

  • Pre-treatment: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Use a new, unopened bottle of anhydrous DMSO. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 683.01), add 146.4 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial or sonicate until the solution is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Visualizations

FMF_04_159_2_Workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate add_dmso Add anhydrous DMSO to desired concentration (e.g., 10 mM) equilibrate->add_dmso dissolve Vortex / Sonicate / Gentle Warming add_dmso->dissolve check_clarity Is the solution clear? dissolve->check_clarity check_clarity->dissolve No aliquot Aliquot into single-use tubes check_clarity->aliquot Yes store Store at -20°C or -80°C aliquot->store thaw_stock Thaw one aliquot of stock solution store->thaw_stock dilute Dilute stock solution in appropriate cell culture medium or buffer thaw_stock->dilute use_immediately Use immediately in experiment dilute->use_immediately

Caption: Workflow for preparing stable this compound solutions.

CDK14_Signaling_Pathway CDK14 CDK14 CellCycle Cell Cycle Progression (G2/M Phase) CDK14->CellCycle CyclinY Cyclin Y CyclinY->CDK14 activates FMF_04_159_2 This compound FMF_04_159_2->CDK14 covalently inhibits Arrest G2/M Arrest FMF_04_159_2->Arrest leads to CellCycle->Arrest

Caption: Inhibition of CDK14 by this compound leads to G2/M cell cycle arrest.

References

Technical Support Center: Ensuring Selective CDK14 Engagement with FMF-04-159-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing FMF-04-159-2, a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure selective target engagement and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tool compound designed as a potent and specific covalent inhibitor of CDK14.[1] It forms a covalent bond with a cysteine residue (C218) in the active site of CDK14, leading to its irreversible inhibition.[2] This covalent nature allows for sustained target inhibition even after the compound is removed from the extracellular environment.[3]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits a pan-TAIRE family biased selectivity profile, meaning it also inhibits other TAIRE family kinases (CDK16, CDK17, and CDK18).[1] Additionally, it has some residual off-target activity against CDK2 and, to a lesser extent, CDK10.[1] It is crucial to account for these off-target activities in your experimental design.

Q3: Why is it important to use the reversible control compound, FMF-04-159-R?

A3: The use of the reversible analog, FMF-04-159-R, is critical to differentiate the cellular effects of covalent CDK14 inhibition from the effects of reversible binding to CDK14 and other off-target kinases like CDK2.[1] Any phenotype observed with this compound but not with FMF-04-159-R, especially after a washout experiment, is more likely to be a direct consequence of covalent CDK14 engagement.

Q4: How can I be sure that the observed cellular effects are due to CDK14 inhibition and not off-target effects?

A4: To confidently attribute a cellular phenotype to CDK14 inhibition, a combination of experiments is recommended:

  • Washout Experiments: Perform washout experiments to distinguish between the sustained effects of covalent inhibition and the transient effects of reversible binding.[1][3]

  • Reversible Control: Compare the effects of this compound with its reversible analog, FMF-04-159-R.[1]

  • Target Engagement Assays: Directly confirm that this compound is engaging with CDK14 in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

  • Genetic Knockdown/Knockout: Validate your findings by observing the phenotype in cells where CDK14 has been genetically depleted (e.g., using siRNA or CRISPR).

Q5: What are the recommended storage and solubility conditions for this compound?

A5: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is soluble in DMSO.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and its reversible control, FMF-04-159-R, against various kinases.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTarget KinaseIC50 (nM)
NanoBRET (Cellular) CDK14 39.6
NanoBRET (Cellular, after washout)CDK1456.3
NanoBRET (Cellular)CDK2256
Biochemical CDK14 86
BiochemicalCDK1610.1

Table 2: Potency Comparison of this compound and FMF-04-159-R

CompoundTarget KinaseAssay TypeIC50 (nM)
This compound CDK14 NanoBRET (Cellular) 39.6
FMF-04-159-RCDK14NanoBRET (Cellular)563
This compound CDK14 NanoBRET (Cellular, after washout) 56.3
FMF-04-159-RCDK14NanoBRET (Cellular, after washout)3417

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: High background or off-target effects observed.

  • Possible Cause: The concentration of this compound is too high, leading to significant engagement of off-targets like CDK2.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the optimal concentration of this compound that provides maximal CDK14 inhibition with minimal off-target effects.

    • Incorporate Washout Steps: Implement a washout protocol to remove unbound inhibitor and reduce the impact of reversible off-target binding.[3]

    • Use the Reversible Control: Compare your results with those obtained using FMF-04-159-R to isolate the effects of covalent inhibition.[1]

Issue 2: Inconsistent or non-reproducible results.

  • Possible Cause: Variability in compound preparation, cell handling, or assay conditions.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare fresh stock solutions of this compound in DMSO for each experiment to avoid degradation.

    • Consistent Cell Culture: Ensure consistent cell density, passage number, and growth conditions.

    • Standardize Incubation Times: Use precise and consistent incubation times for compound treatment and washout steps. For covalent inhibitors, the duration of incubation can significantly impact the degree of target modification.

Issue 3: No significant effect observed after treatment with this compound.

  • Possible Cause: Insufficient target engagement in the chosen cell line or experimental conditions.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression of CDK14 in your cell line using Western blotting or qPCR.

    • Perform a Target Engagement Assay: Use CETSA or NanoBRET to confirm that this compound is binding to CDK14 in your cells at the concentrations used.

    • Increase Incubation Time: As this compound is a covalent inhibitor, a longer incubation time may be required to achieve sufficient target modification.

Experimental Protocols

Washout Experiment to Confirm Covalent Target Engagement

This protocol is designed to differentiate between covalent and reversible inhibition.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and FMF-04-159-R

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound, FMF-04-159-R, or DMSO at the desired concentration for a specified time (e.g., 2-4 hours).

  • Washout:

    • Aspirate the medium containing the compound.

    • Wash the cells gently with pre-warmed PBS. Repeat the wash step at least two more times to ensure complete removal of the unbound compound.[4]

    • Add fresh, pre-warmed, compound-free medium to the cells.

  • Incubation: Incubate the cells for the desired duration post-washout (e.g., 0, 4, 12, 24 hours).

  • Downstream Analysis: Harvest the cells at each time point for downstream analysis (e.g., Western blot for a specific signaling event, cell viability assay).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[5]

Materials:

  • Cells of interest

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies for Western blotting (anti-CDK14 and a loading control)

Procedure:

  • Compound Treatment: Treat cells with this compound or DMSO for 1-2 hours at 37°C.[6]

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3-5 minutes using a thermal cycler.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[5]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using an anti-CDK14 antibody to detect the amount of soluble CDK14 at each temperature.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, engagement.

NanoBRET™ Target Engagement Assay

This assay quantifies the apparent affinity of a compound for a target protein in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-CDK14 fusion vector

  • NanoBRET™ tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • Nano-Glo® Live Cell Reagent

Procedure:

  • Transfection: Co-transfect cells with the NanoLuc®-CDK14 fusion vector.

  • Cell Plating: Plate the transfected cells in a white, 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer at a predetermined concentration.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours).

  • Signal Detection: Add the Nano-Glo® Live Cell Reagent and measure the donor (460 nm) and acceptor (618 nm) emissions using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot the data to determine the IC50 value, which reflects the potency of this compound in engaging CDK14 in live cells.

Visualizations

CDK14 Signaling Pathway

CDK14_Signaling_Pathway cluster_destruction_complex β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP6 LRP6 LRP6->Dishevelled Axin Axin Dishevelled->Axin Inhibits beta_catenin β-catenin Axin->beta_catenin Promotes Degradation APC APC APC->beta_catenin Promotes Degradation GSK3b GSK3β GSK3b->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Induces CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 Phosphorylates (Activates) FMF_04_159_2 This compound FMF_04_159_2->CDK14_CyclinY Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing CDK14's role.

Experimental Workflow for Confirming Selective CDK14 Engagement

Experimental_Workflow start Start: Hypothesis Phenotype is due to CDK14 inhibition treat_cells Treat cells with This compound, FMF-04-159-R, & DMSO start->treat_cells washout_exp Perform Washout Experiment treat_cells->washout_exp measure_phenotype Measure Cellular Phenotype washout_exp->measure_phenotype phenotype_sustained Is phenotype sustained post-washout with This compound only? measure_phenotype->phenotype_sustained cetsa Confirm Target Engagement (CETSA or NanoBRET) phenotype_sustained->cetsa Yes conclusion_off_target Conclusion: Phenotype is likely off-target or due to reversible binding phenotype_sustained->conclusion_off_target No binding_confirmed Is CDK14 binding confirmed? cetsa->binding_confirmed conclusion_on_target Conclusion: Phenotype is likely on-target (CDK14) binding_confirmed->conclusion_on_target Yes re_evaluate Re-evaluate hypothesis or experimental conditions binding_confirmed->re_evaluate No Troubleshooting_Off_Target start Start: Suspected Off-Target Effects dose_response Perform Dose-Response with this compound start->dose_response use_lowest_effective_conc Use Lowest Effective Concentration dose_response->use_lowest_effective_conc compare_reversible Compare with Reversible Control (FMF-04-159-R) use_lowest_effective_conc->compare_reversible phenotype_with_R Is phenotype observed with FMF-04-159-R? compare_reversible->phenotype_with_R washout Implement Washout Experiment phenotype_with_R->washout No likely_off_target Effect is likely due to reversible off-targets phenotype_with_R->likely_off_target Yes phenotype_persists_washout Does phenotype persist post-washout? washout->phenotype_persists_washout likely_on_target Effect is more likely CDK14-specific phenotype_persists_washout->likely_on_target Yes phenotype_persists_washout->likely_off_target No

References

Validation & Comparative

A Comparative Guide to FMF-04-159-2 and its Reversible Control, FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, cell biology, and drug discovery, the precise interrogation of kinase signaling pathways is paramount. The advent of covalent inhibitors has provided powerful tools to probe kinase function with high specificity and durable target engagement. This guide provides a comprehensive comparison of FMF-04-159-2, a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), and its corresponding reversible control compound, FMF-04-159-R. Understanding the distinct properties and experimental applications of these molecules is crucial for the accurate interpretation of research findings.

This compound is a tool compound designed to covalently target CDK14, a member of the understudied TAIRE family of kinases (CDKs 14-18).[1][2][3] Its irreversible binding mechanism offers prolonged inhibition, which can be advantageous for studying the downstream consequences of sustained target inactivation.[4] In contrast, FMF-04-159-R serves as an essential negative control.[4] It shares a similar chemical scaffold to this compound but lacks the reactive group responsible for covalent bond formation, resulting in reversible binding.[4] The comparative use of these two compounds allows researchers to dissect the specific effects of covalent CDK14 inhibition from the non-covalent, and potentially off-target, effects of the chemical scaffold.[4]

Quantitative Performance Data

The inhibitory activity of this compound and FMF-04-159-R has been characterized across various kinase assay platforms. The following tables summarize the half-maximal inhibitory concentrations (IC50) for both compounds against a panel of kinases, highlighting their potency and selectivity.

KinaseThis compound IC50 (nM)FMF-04-159-R IC50 (nM)Assay Type
CDK1439.6563NanoBRET
CDK1486149Biochemical Binding
CDK1488140Kinase Activity
CDK16106Kinase Activity
CDK2256493NanoBRET

Table 1: Comparison of IC50 Values for this compound and FMF-04-159-R. Data compiled from multiple sources.[1][4][5][6][7][8][9]

The data clearly illustrate that while both compounds exhibit potent inhibition of CDK14 in biochemical assays, the covalent nature of this compound leads to significantly enhanced cellular target engagement, as evidenced by the lower IC50 value in the NanoBRET assay.[4] Furthermore, washout experiments have demonstrated that the inhibitory effect of this compound is sustained, unlike the readily reversible inhibition by FMF-04-159-R.[4][6][7] Both compounds also show activity against other TAIRE family members and CDK2.[4][6][7]

Signaling Pathways and Experimental Workflows

CDK14 has been implicated in the regulation of the Wnt signaling pathway and the G2/M transition of the cell cycle.[6] The following diagrams illustrate the putative signaling pathway of CDK14 and a typical experimental workflow for comparing this compound and FMF-04-159-R.

CDK14_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_cellcycle Cell Cycle Control Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP6 LRP6 Co-receptor LRP6->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 phosphorylates Ser1490 G2_M G2/M Transition CDK14_CyclinY->G2_M

Caption: Putative signaling pathway of CDK14 in Wnt signaling and cell cycle control.

Washout_Experiment_Workflow cluster_treatment Treatment Phase cluster_washout Washout Phase cluster_analysis Analysis Phase Start Seed Cells Treat_Covalent Treat with This compound Start->Treat_Covalent Treat_Reversible Treat with FMF-04-159-R Start->Treat_Reversible Treat_Vehicle Treat with Vehicle (DMSO) Start->Treat_Vehicle Wash Washout (Remove Compound) Treat_Covalent->Wash Treat_Reversible->Wash Treat_Vehicle->Wash Incubate_Post_Wash Incubate in Fresh Media Wash->Incubate_Post_Wash Harvest Harvest Cells at Different Time Points Incubate_Post_Wash->Harvest Assay Perform Downstream Assays (e.g., Western Blot, NanoBRET) Harvest->Assay

Caption: Experimental workflow for a washout experiment to compare covalent and reversible inhibitors.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. The following are summarized protocols for key assays used in the characterization of this compound and FMF-04-159-R.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells.

Protocol:

  • Cell Preparation: Seed HEK293 cells transiently co-expressing the NanoLuc-CDK14 fusion protein and its binding partner, Cyclin Y, into 384-well plates.

  • Tracer Addition: Pretreat the cells with the NanoBRET™ Tracer K-10, a fluorescently labeled ligand that binds to the kinase active site.

  • Compound Treatment: Add serial dilutions of this compound, FMF-04-159-R, or a vehicle control to the cells and incubate for 1 hour.

  • Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a multilabel plate reader. The BRET signal is generated when the NanoLuc luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity.

  • Data Analysis: Compound binding displaces the tracer, leading to a decrease in the BRET signal. Calculate IC50 values by plotting the BRET signal against the compound concentration using a sigmoidal dose-response curve.

In Vitro Kinase Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant CDK14/Cyclin Y enzyme, a suitable peptide substrate (e.g., a derivative of a known CDK substrate), and the test compound (this compound or FMF-04-159-R) at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).

  • Stop Reaction & Capture: Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the kinase activity as a percentage of the control (no inhibitor) and calculate IC50 values.

Cellular Target Engagement Pull-Down Assay

This assay assesses the ability of a compound to engage its target protein within a cellular context.

Protocol:

  • Cell Treatment: Treat HCT116 cells with varying concentrations of this compound, FMF-04-159-R, or vehicle for a specified time (e.g., 4 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Competitive Pull-Down: Add a biotinylated probe that binds to the kinase of interest (e.g., biotin-FMF-03-198-2 for CDK14) to the cell lysates.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection: Elute the captured proteins from the beads and analyze the amount of CDK14 by Western blotting.

  • Data Analysis: A decrease in the amount of pulled-down CDK14 in the presence of the test compound indicates target engagement.

Conclusion

This compound and its reversible control, FMF-04-159-R, are indispensable tools for the detailed investigation of CDK14 and the broader TAIRE kinase family. The covalent nature of this compound allows for sustained and potent inhibition, making it ideal for studying the long-term consequences of CDK14 inactivation. The use of FMF-04-159-R in parallel is critical to control for non-covalent and off-target effects, ensuring that the observed phenotypes can be confidently attributed to the covalent inhibition of the target kinase. By employing the quantitative data and experimental protocols outlined in this guide, researchers can effectively leverage these chemical probes to advance our understanding of TAIRE kinase biology and their role in disease.

References

A Comparative Guide to CDK14 Inhibitors: FMF-04-159-2 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 14 (CDK14), a member of the TAIRE family of kinases, has emerged as a compelling target in oncology and other therapeutic areas due to its role in crucial cellular processes, including cell cycle regulation and Wnt signaling. The development of potent and selective CDK14 inhibitors is a key focus for researchers. This guide provides a detailed comparison of FMF-04-159-2, a notable covalent CDK14 inhibitor, with other relevant compounds, supported by experimental data and detailed protocols.

Performance Comparison of CDK14 Inhibitors

This compound is a potent, covalent inhibitor of CDK14 with a pan-TAIRE family specificity.[1] Its performance is best understood in comparison to its reversible analog, FMF-04-159-R, a precursor covalent inhibitor FMF-03-198-2, and the broader spectrum clinical candidate AT7519.

InhibitorTarget(s)MechanismCDK14 IC50 (nM)Other Notable IC50s (nM)Cell Proliferation IC50 (HCT116, nM)
This compound CDK14 (covalent), pan-TAIRE (CDK16, 17, 18) Covalent 86 (Biochemical) [1] 39.6 (NanoBRET) [2]CDK16: 10.1 (Biochemical)[2] CDK2: 256 (NanoBRET)[3]1,144[2]
FMF-04-159-R CDK14 (reversible), pan-TAIREReversible149 (Biochemical)[1]CDK16: 139.1[4] CDK2: 493 (NanoBRET)[3]>10,000
FMF-03-198-2 Pan-CMCG kinases (covalent with CDK14)CovalentNot reportedNot reported5.1[1]
AT7519 Multi-CDK (CDK1, 2, 4, 5, 9) and TAIRE familyReversible19.8 (Biochemical)[1]CDK1: 210[5] CDK2: 47[5] CDK5: 18[6] CDK9: <10[6]132[1]

Key Insights from the Data:

  • Covalent Inhibition Advantage: this compound demonstrates enhanced cellular potency and sustained target engagement compared to its reversible counterpart, FMF-04-159-R, highlighting the effectiveness of its covalent mechanism of action.[1]

  • Improved Selectivity: While the precursor FMF-03-198-2 showed potent anti-proliferative activity, it was a pan-CDK inhibitor. This compound was developed to have an improved selectivity profile, with a bias towards the TAIRE family of kinases (CDK14, 16, 17, 18).[1]

  • Comparison with Multi-CDK Inhibitors: AT7519 is a potent inhibitor of multiple CDKs, including those involved in cell cycle progression and transcription. In contrast, this compound offers a more targeted approach towards the TAIRE family, making it a valuable tool for specifically probing the function of these kinases.[1][6]

CDK14 Signaling Pathways

CDK14 is a key regulator of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various cancers. CDK14, in complex with Cyclin Y, phosphorylates the Wnt co-receptor LRP6 at Ser-1490, a critical step for the activation of the canonical Wnt/β-catenin pathway, particularly during the G2/M phase of the cell cycle.[7][8] More recent evidence also points to a role for CDK14 in non-canonical Wnt signaling, influencing processes like axon regeneration.[9]

CDK14_Wnt_Signaling cluster_canonical Canonical Wnt/β-catenin Pathway cluster_noncanonical Non-Canonical Wnt Pathway (Axon Regeneration) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proteasome Proteasomal Degradation beta_catenin->Proteasome Target_Genes Target Gene Expression TCF_LEF->Target_Genes CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 Phosphorylates (Ser-1490) Wnt_non Wnt Ligand Frizzled_non Frizzled Receptor Wnt_non->Frizzled_non CDK14_non CDK14 Frizzled_non->CDK14_non RhoGEF RhoGEF (EPHX-1) CDK14_non->RhoGEF Activates CDC42 CDC42 RhoGEF->CDC42 Activates MLC_phos MLC Phosphorylation CDC42->MLC_phos Axon_Regen Axon Regeneration MLC_phos->Axon_Regen FMF041592 This compound FMF041592->CDK14_CyclinY Inhibits FMF041592->CDK14_non Inhibits

Caption: CDK14's role in canonical and non-canonical Wnt signaling.

Experimental Workflow for Inhibitor Characterization

A typical workflow for characterizing and comparing CDK14 inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular effects.

Experimental_Workflow cluster_workflow Kinase Inhibitor Characterization Workflow Start Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 (Potency) Biochemical_Assay->Determine_IC50 Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Determine_IC50->Cellular_Target_Engagement Potent Hits Determine_Cellular_IC50 Determine Cellular IC50 (Cellular Potency) Cellular_Target_Engagement->Determine_Cellular_IC50 Kinome_Profiling Kinome-wide Selectivity Profiling (e.g., KiNativ) Determine_Cellular_IC50->Kinome_Profiling Cell-Potent Hits Assess_Selectivity Assess Selectivity Profile Kinome_Profiling->Assess_Selectivity Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Assess_Selectivity->Cell_Viability_Assay Selective Hits Determine_Antiproliferative_IC50 Determine Antiproliferative IC50 Cell_Viability_Assay->Determine_Antiproliferative_IC50 Downstream_Analysis Downstream Functional Assays (e.g., Western Blot, Cell Cycle Analysis) Determine_Antiproliferative_IC50->Downstream_Analysis Active in Cells End Lead Compound Downstream_Analysis->End

Caption: A typical workflow for kinase inhibitor discovery and characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the evaluation of CDK14 inhibitors.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • CDK14 enzyme and corresponding cyclin partner (e.g., Cyclin Y)

  • Kinase substrate (e.g., a relevant peptide or LRP6 protein fragment)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor in kinase reaction buffer.

    • In a multiwell plate, add the kinase, substrate, and inhibitor.

    • Initiate the reaction by adding ATP to a final concentration appropriate for the kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay measures compound binding to a target protein within intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding CDK14 fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ tracer specific for the target kinase

  • Test inhibitors dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding surface 96- or 384-well plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Cell Transfection and Plating:

    • Transfect HEK293 cells with the CDK14-NanoLuc® fusion vector.

    • After 24 hours, seed the transfected cells into multiwell plates.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor.

    • Add the inhibitor dilutions to the cells, followed by the addition of the NanoBRET™ tracer.

    • Incubate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

    • Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (618 nm) wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the NanoBRET™ ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • HCT116 cells (or other cancer cell line)

  • Cell culture medium and supplements

  • Test inhibitors dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96- or 384-well plates

Procedure:

  • Cell Plating and Treatment:

    • Seed cells into a multiwell plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test inhibitor.

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.

  • Signal Measurement and Analysis:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to a DMSO control and determine the IC50 value from the dose-response curve.

This guide provides a foundational comparison of this compound with other CDK14 inhibitors. As research in this area continues, new inhibitors with improved potency and selectivity will undoubtedly emerge, further refining our understanding of CDK14's role in health and disease.

References

A Researcher's Guide to Validating FMF-04-159-2 Target Engagement in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of FMF-04-159-2, a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14). This document outlines key experimental approaches, presents comparative data, and offers detailed protocols to facilitate the rigorous assessment of this chemical probe in a cellular context.

This compound is a valuable tool for interrogating the biological functions of CDK14, a member of the TAIRE (TAIRE-motif containing) family of kinases.[1] Due to its covalent mechanism of action, it is crucial to employ specific methodologies to confirm its engagement with CDK14 and to characterize its selectivity profile across the kinome. This guide details the primary techniques used for this purpose, including live-cell target engagement assays, biochemical pull-downs, and proteomic profiling.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory potency of this compound against its primary target, CDK14, and key off-targets. This data is compiled from in vitro and cellular assays, providing a comparative overview of its activity.

Table 1: In Vitro and Cellular IC50 Values for this compound

TargetAssay TypeIC50 (nM)Cell LineReference
CDK14NanoBRET39.6HCT116[2]
CDK14LanthaScreen88-[3]
CDK2NanoBRET256HCT116[2]
CDK16LanthaScreen10-[3]

Table 2: KiNativ Profiling of this compound in HCT116 Cells (1 µM, 4h treatment)

KinasePercent Inhibition
CDK14>90%
CDK16>90%
CDK17>90%
CDK2>90%

Experimental Protocols: Validating Target Engagement

Accurate validation of this compound target engagement requires a multi-pronged approach. Below are detailed protocols for the key experimental methodologies.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This live-cell assay directly measures the binding of this compound to a NanoLuc®-tagged CDK14 fusion protein.[4][5][6]

Protocol:

  • Cell Preparation: Seed HEK293 cells into a 96-well plate. Co-transfect with a CDK14-NanoLuc® fusion vector and a cyclin expression vector. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the reversible control, FMF-04-159-R. Add the compounds to the cells and incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells at the pre-determined optimal concentration.

  • Signal Detection: Add Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor. Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration to determine the IC50 value.

In-Cell Competition Pull-Down Assay

This biochemical method assesses target engagement by measuring the ability of this compound to compete with a biotinylated probe (biotin-FMF-03-198-2) for binding to endogenous CDK14.[2]

Protocol:

  • Cell Treatment: Treat HCT116 cells with varying concentrations of this compound or FMF-04-159-R for 4 hours.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Add the biotinylated probe, biotin-FMF-03-198-2, to the cell lysates and incubate to allow binding to available kinases.

  • Streptavidin Pull-Down: Add streptavidin-conjugated magnetic beads to the lysates and incubate to capture the biotinylated probe and its interacting proteins.[7][8]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the presence of CDK14 and other kinases by Western blotting using specific antibodies.

KiNativ™ Kinase Profiling

This mass spectrometry-based chemoproteomic method provides a global view of the kinases inhibited by this compound in a cellular context.[9][10]

Protocol:

  • Cell Treatment: Treat HCT116 cells with 1 µM this compound or DMSO for 4 hours.

  • Cell Lysis and Probe Labeling: Lyse the cells and treat the lysates with a biotinylated ATP or ADP acyl-phosphate probe. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.

  • Protein Digestion and Enrichment: Digest the proteome with trypsin. Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from the this compound-treated and DMSO-treated samples to determine the percent inhibition for each identified kinase.

Western Blot for Downstream Substrate Phosphorylation

This method indirectly assesses the inhibition of CDK14 activity by measuring the phosphorylation status of its downstream substrates. A known substrate of the TAIRE family kinases is LRP6.[11][12]

Protocol:

  • Cell Treatment: Treat HCT116 cells with this compound, FMF-04-159-R, or a control inhibitor at the desired concentration and time points. For washout experiments, remove the compound-containing media and replace it with fresh media for a specified duration.

  • Cell Lysis: Prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for phospho-LRP6 (Ser1490). Subsequently, probe with an antibody for total LRP6 and a loading control (e.g., β-actin).

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the relative phosphorylation levels.

Comparison of Target Engagement Validation Methods

Choosing the appropriate method for validating this compound target engagement depends on the specific research question.

Table 3: Comparison of Key Methodologies

MethodPrincipleProsCons
NanoBRET™ Assay Live-cell proximity-based assay measuring compound binding to a tagged protein.[5]Quantitative, high-throughput, measures intracellular binding.Requires overexpression of a tagged protein.
Competition Pull-Down Biochemical assay measuring competition with a biotinylated probe for endogenous protein binding.[2]Utilizes endogenous protein, provides direct evidence of binding.Indirect readout, semi-quantitative, potential for off-target binding of the probe.
KiNativ™ Profiling Mass spectrometry-based chemoproteomics to profile inhibitor-kinase interactions globally.[9][13]Unbiased, kinome-wide selectivity profiling in a cellular context.Technically demanding, requires specialized equipment and expertise.
Western Blot (Downstream Substrate) Measures the functional consequence of kinase inhibition by assessing substrate phosphorylation.[11]Assesses functional activity, uses endogenous proteins.Indirect measure of target engagement, pathway complexities can confound results.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in cells or lysates.[14][15]Label-free, applicable to endogenous proteins in various sample types.Lower throughput for traditional Western blot readout, may not be suitable for all targets.

Visualizing the Workflow and Pathways

FMF_04_159_2_Target_Engagement_Workflow

CDK14_Signaling_Pathway FMF_04_159_2 This compound CDK14_CyclinY CDK14/Cyclin Y FMF_04_159_2->CDK14_CyclinY Covalent Inhibition LRP6 LRP6 CDK14_CyclinY->LRP6 Phosphorylation pLRP6 p-LRP6 (Ser1490) CDK14_CyclinY->pLRP6 Wnt_Signaling Wnt/β-catenin Signaling pLRP6->Wnt_Signaling Activation Cell_Cycle Cell Cycle Progression Wnt_Signaling->Cell_Cycle

By employing the methods detailed in this guide, researchers can confidently validate the cellular target engagement of this compound, ensuring its appropriate use as a selective chemical probe for CDK14 and advancing our understanding of the TAIRE family of kinases.

References

FMF-04-159-2: A Comparative Guide to its Selectivity Profile Against Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of FMF-04-159-2, a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), against other members of the CDK family. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

This compound has been identified as a potent tool compound that covalently targets CDK14.[1][2] It exhibits a pan-TAIRE family biased selectivity profile, potently inhibiting CDK14, CDK16, CDK17, and CDK18.[1][3] The TAIRE family of kinases, which includes CDKs 14-18, are generally less studied compared to other CDKs involved in cell cycle regulation.[1] Understanding the selectivity of this compound is crucial for interpreting experimental results and predicting potential on- and off-target effects in cellular and in vivo studies.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against various Cyclin-Dependent Kinases has been quantified using different experimental assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of CDKs.

Target CDKIC50 (nM)Assay TypeReference
CDK14 39.6 ± 2.8NanoBRET[1][2]
56.3 ± 6.0NanoBRET (2h washout)[1][3]
88Kinase Activity Inhibition[4][5]
CDK16 10Kinase Activity Inhibition[4][5]
CDK2 256 ± 26NanoBRET[1][2]
CDK17 Inhibited at 1 µMKinase Activity Inhibition[4][5]
CDK18 Inhibited at 1 µMKinase Activity Inhibition[4][5]
CDK10 Reversible inhibitionPull-down assay[1]

Signaling Pathway Context: CDKs in Cell Cycle Regulation

Cyclin-Dependent Kinases are key regulators of the cell cycle, a series of events that leads to cell division and proliferation.[6][7] The activity of CDKs is dependent on their association with regulatory subunits called cyclins.[6][7] Different cyclin-CDK complexes are active during specific phases of the cell cycle, driving the transition from one phase to the next.[8]

G Simplified CDK Signaling in Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S Restriction Point G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Promotes progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 Initiates entry to S phase CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Drives S phase CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Promotes entry to M phase

Caption: Simplified overview of key CDK-cyclin complexes driving cell cycle progression.

Experimental Protocols

The determination of the selectivity profile of this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.

NanoBRET™ Target Engagement Live-Cell Assay

This assay measures the binding of a compound to a target protein within intact cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.

Principle: A target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer is bound to the NanoLuc®-tagged protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Protocol:

  • Cell Preparation: Seed cells expressing the NanoLuc®-CDK fusion protein in a multi-well plate and incubate to allow for cell attachment and protein expression.

  • Compound Addition: Prepare serial dilutions of this compound and add them to the wells containing the cells.

  • Tracer Addition: Add the specific fluorescent tracer for the CDK target to all wells at a fixed concentration.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Signal Detection: Add the NanoLuc® substrate to the wells and measure the luminescence at two wavelengths (donor and acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value.

G NanoBRET Assay Workflow cluster_0 Cell Culture cluster_1 Assay cluster_2 Data Acquisition & Analysis start Seed cells with NanoLuc-CDK fusion incubation1 Incubate for attachment & expression start->incubation1 add_compound Add this compound (serial dilutions) incubation1->add_compound add_tracer Add fluorescent tracer add_compound->add_tracer incubation2 Incubate to equilibrium add_tracer->incubation2 add_substrate Add NanoLuc substrate incubation2->add_substrate read_plate Measure BRET signal add_substrate->read_plate calculate_ratio Calculate BRET ratio read_plate->calculate_ratio plot_curve Plot dose-response curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

References

A Comparative Analysis of Covalent and Reversible CDK14 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of covalent and reversible inhibitors targeting Cyclin-Dependent Kinase 14 (CDK14), a key regulator in cell cycle progression and Wnt signaling pathways. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes the underlying biological and experimental frameworks.

Introduction to CDK14 Inhibition

Cyclin-Dependent Kinase 14 (CDK14), also known as PFTK1, is a member of the TAIRE family of kinases.[1] Its role in phosphorylating the Wnt co-receptor LRP6 positions it as a critical activator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[2][3] Aberrant CDK14 activity has been linked to tumor progression and chemoresistance in ovarian cancer, colorectal cancer, and other malignancies, making it an attractive target for therapeutic intervention.[3][4]

Inhibitors of CDK14 can be broadly categorized into two main classes based on their mechanism of action: reversible and covalent. Reversible inhibitors typically form non-covalent bonds with the target protein, leading to an equilibrium between the bound and unbound state. Covalent inhibitors, on the other hand, form a stable, covalent bond with a specific amino acid residue within the target protein, resulting in prolonged and often irreversible inhibition.[5] This guide will explore the characteristics, advantages, and disadvantages of both approaches to CDK14 inhibition.

Quantitative Comparison of CDK14 Inhibitors

The following table summarizes the in vitro and cellular potency of selected covalent and reversible CDK14 inhibitors. The data highlights the different pharmacological profiles of these compounds.

InhibitorTypeTarget(s)Assay TypeIC50 (nM)Reference
FMF-04-159-2 CovalentCDK14, pan-TAIRE kinases, CDK2NanoBRET Target Engagement (cellular)39.6[1]
CDK14Kinase Activity (in vitro)88[6]
HCT116 cell proliferationCell-based1144[1]
FMF-04-159-R ReversibleCDK14, pan-TAIRE kinases, CDK2NanoBRET Target Engagement (cellular)563[1]
CDK14Kinase Activity (in vitro)149[1]
HCT116 cell proliferationCell-based3417[1]
AT7519 ReversibleMulti-CDK (including CDK14)Biochemical19.8[1]
CDK1, CDK2, CDK4, CDK5, CDK6, CDK9Biochemical<10 - 210[7]
Dinaciclib ReversibleMulti-CDK (including CDK14)Biochemical1 - 4 (for CDK1,2,5,9)[8][9]

Signaling Pathway and Experimental Workflow

To understand the context of CDK14 inhibition, it is crucial to visualize its role in cellular signaling. The following diagram illustrates the canonical Wnt signaling pathway, highlighting the involvement of CDK14.

CDK14_Wnt_Pathway CDK14 in Canonical Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP6 LRP6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP6->Destruction_Complex recruits & inhibits Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation (Wnt OFF) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates (Wnt ON) Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes transcription CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 phosphorylates (Ser1490) Nucleus Nucleus

Caption: CDK14 in the Wnt signaling pathway.

The following workflow diagram outlines the key experimental stages in the comparative evaluation of covalent and reversible CDK14 inhibitors.

Inhibitor_Comparison_Workflow Comparative Workflow for Covalent vs. Reversible CDK14 Inhibitors Inhibitor_Synthesis Inhibitor Synthesis (Covalent & Reversible Analogs) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Inhibitor_Synthesis->Biochemical_Assay Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Inhibitor_Synthesis->Cellular_Target_Engagement Data_Analysis Data Analysis & Comparison (IC50, Residence Time, etc.) Biochemical_Assay->Data_Analysis Washout_Experiment Washout Experiment (for covalent inhibitors) Cellular_Target_Engagement->Washout_Experiment Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) Cellular_Target_Engagement->Cell_Viability_Assay Downstream_Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-LRP6) Cellular_Target_Engagement->Downstream_Signaling_Analysis Washout_Experiment->Cellular_Target_Engagement re-measure engagement Cell_Viability_Assay->Data_Analysis Downstream_Signaling_Analysis->Data_Analysis

Caption: Workflow for comparing CDK14 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of CDK14 inhibitors.

CDK14 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of CDK14 by detecting the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant CDK14/Cyclin Y complex

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • CDK14 substrate (e.g., a synthetic peptide)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test inhibitors (covalent and reversible)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO and then dilute in Kinase Assay Buffer.

  • Add the diluted inhibitors to the wells of a 384-well plate. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.

  • Add the CDK14/Cyclin Y enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to CDK14 within living cells.

Materials:

  • HEK293 cells

  • CDK14-NanoLuc® fusion vector and Cyclin Y expression vector

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Tracer

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

  • Test inhibitors

  • White, tissue-culture treated 96-well plates

Procedure:

  • Co-transfect HEK293 cells with the CDK14-NanoLuc® and Cyclin Y vectors and seed them into a 96-well plate.

  • Incubate for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the test inhibitors in Opti-MEM®.

  • Add the NanoBRET® Tracer to the cells, followed by the diluted test inhibitors.

  • Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.

  • Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

  • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Calculate the NanoBRET® ratio and determine the IC50 values.

  • For Covalent Inhibitors (Washout Experiment): After the 2-hour inhibitor incubation, remove the media, wash the cells with fresh media multiple times, and then add fresh media. Incubate for a defined period (e.g., 2 hours) before proceeding with the addition of the NanoBRET® substrate and measurement to assess sustained target engagement.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Discussion and Future Perspectives

The available data, primarily from the comprehensive study by Ferguson et al., demonstrates the distinct profiles of covalent and reversible CDK14 inhibitors. The covalent inhibitor this compound shows high cellular potency and sustained target engagement after washout, a hallmark of its irreversible mechanism.[1] In contrast, its reversible analog, FMF-04-159-R, exhibits weaker cellular potency, and its target engagement is significantly reduced after washout.[1] This highlights a key advantage of covalent inhibition: the potential for a more durable pharmacological effect that is less dependent on the inhibitor's pharmacokinetic properties.

However, the development of covalent inhibitors requires careful consideration of selectivity to minimize off-target effects. This compound also demonstrates activity against other TAIRE family kinases and CDK2.[1] While pan-TAIRE inhibition may offer therapeutic benefits due to potential functional redundancy among these kinases, off-target activity against kinases like CDK2 could lead to undesired side effects.

Reversible inhibitors, such as AT7519 and Dinaciclib, often exhibit activity against multiple CDKs. While this multi-targeted approach can be beneficial in certain cancer contexts, it can also contribute to toxicity. The development of more selective reversible CDK14 inhibitors remains an important goal.

References

FMF-04-159-2: A Comparative Analysis Against Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of FMF-04-159-2, a novel covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), against standard-of-care therapies in several cancer types. This document is intended for an audience with a background in oncology and drug development and aims to present available data objectively to inform further research and development efforts.

Introduction to this compound

This compound is a covalent inhibitor of CDK14, a member of the TAIRE family of kinases (CDK14, CDK16, CDK17, and CDK18)[1]. These kinases are increasingly recognized for their role in cell cycle regulation and have been identified as off-targets of clinical kinase inhibitors[1][2]. This compound exhibits pan-TAIRE family specificity, potently inhibiting CDK14, CDK16, CDK17, and CDK18[1]. Its covalent binding to CDK14 allows for sustained target engagement, making it a valuable tool for investigating the biological functions of this kinase family[1][3]. Preclinical studies have shown that this compound can induce G2/M cell cycle arrest in various cancer cell lines[1][4].

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound in comparison to standard-of-care therapies for colorectal, pancreatic, breast, and liver cancers. It is critical to note that the data for this compound is from a single primary study, while the data for standard therapies are compiled from various independent studies. Direct comparisons should be made with caution due to potential variations in experimental protocols, such as cell culture conditions and assay duration.

Table 1: Colorectal Cancer (HCT116 Cell Line)
CompoundTarget/Mechanism of ActionIC50 (HCT116 cells)Citation(s)
This compound Covalent CDK14/pan-TAIRE inhibitor1,144 ± 190 nM (proliferation)[5]
5-Fluorouracil (5-FU) Thymidylate synthase inhibitor~1.39 - 6.53 µg/mL (~10.7 - 50.2 µM)[6][7]
Oxaliplatin DNA cross-linking agentVaries significantly depending on study[8]
Irinotecan (B1672180) Topoisomerase I inhibitor~10 µM[9]
Table 2: Pancreatic Cancer (PATU-8988T Cell Line)
CompoundTarget/Mechanism of ActionIC50 (PATU-8988T cells)Citation(s)
This compound Covalent CDK14/pan-TAIRE inhibitorData on G2/M arrest, specific IC50 not provided[1]
Gemcitabine (B846) Nucleoside analog6.3 nM[1]
Capecitabine Prodrug of 5-FluorouracilIC50 data not readily available for PATU-8988T

Standard of Care for pancreatic cancer can include gemcitabine alone or in combination with capecitabine, or the FOLFIRINOX regimen[1].

Table 3: Breast Cancer (MDA-MB-231 Cell Line)
CompoundTarget/Mechanism of ActionIC50 (MDA-MB-231 cells)Citation(s)
This compound Covalent CDK14/pan-TAIRE inhibitorData on G2/M arrest, specific IC50 not provided[1]
Doxorubicin Topoisomerase II inhibitor, DNA intercalator~0.69 - 1.65 µg/mL (~1.2 - 2.8 µM)[10][11][12]
Paclitaxel Microtubule stabilizer~2 - 61 nM[13][14][15][16]

Standard of Care for triple-negative breast cancer (represented by MDA-MB-231) often includes taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin)[17].

Table 4: Liver Cancer (HepG2 Cell Line)
CompoundTarget/Mechanism of ActionIC50 (HepG2 cells)Citation(s)
This compound Covalent CDK14/pan-TAIRE inhibitorData on G2/M arrest, specific IC50 not provided[1]
Sorafenib (B1663141) Multi-kinase inhibitor (VEGFR, PDGFR, RAF)~3.4 - 8.29 µM[18][19][20][21]
Lenvatinib (B1674733) Multi-kinase inhibitor (VEGFR, FGFR, PDGFRα, RET, KIT)IC50 varies, with some studies indicating higher µM ranges[22][23][24][25]

Standard of Care for advanced hepatocellular carcinoma includes multi-kinase inhibitors like sorafenib and lenvatinib[20].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound in HCT116 cells was determined using a standard viability assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound. After a specified incubation period (e.g., 72 hours), cell viability was assessed using a reagent such as resazurin (B115843) or CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) was then calculated from the dose-response curve.

Cell Cycle Analysis

To determine the effect of this compound on the cell cycle, cancer cell lines such as HCT116, PATU-8988T, MDA-MB-231, and HepG2 were treated with the compound or a vehicle control. Following treatment, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage[1].

NanoBRET™ Target Engagement Assay

The intracellular inhibition of CDK14 by this compound was quantified using the NanoBRET™ Target Engagement Intracellular Kinase Assay. This assay measures the binding of a compound to a target protein in live cells. The general steps are as follows:

  • Cell Preparation: Cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Addition: A fluorescently labeled tracer that binds to the kinase's active site is added to the cells.

  • Compound Treatment: The test compound (this compound) is added at various concentrations. If the compound binds to the target kinase, it will displace the tracer.

  • Lysis and Substrate Addition: The cells are lysed, and the NanoLuc® substrate is added, leading to light emission from the donor luciferase.

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the donor (NanoLuc®) and acceptor (fluorescent tracer) are in close proximity. The BRET signal is measured as the ratio of acceptor emission to donor emission. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the BRET signal versus the compound concentration[5][26].

Signaling Pathways and Experimental Workflows

CDK14 Signaling Pathway

CDK14 is known to be involved in the Wnt signaling pathway, which is crucial for cell proliferation and development[5][17][27][28]. It can phosphorylate LRP6, a co-receptor in the Wnt pathway, leading to its activation[28]. The diagram below illustrates the role of CDK14 in this pathway.

CDK14_Wnt_Signaling cluster_membrane Cell Membrane Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd LRP6 LRP6 Co-receptor Wnt->LRP6 Dvl Dishevelled (Dvl) Fzd->Dvl LRP6->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription CDK14 CDK14 CDK14->LRP6 Phosphorylation

CDK14's role in the Wnt signaling pathway.
Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound in a cell-based assay.

IC50_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding compound_prep Prepare serial dilutions of this compound cell_seeding->compound_prep treatment Treat cells with compound and vehicle control compound_prep->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation viability_assay Add viability reagent (e.g., Resazurin) incubation->viability_assay measurement Measure signal (fluorescence/luminescence) viability_assay->measurement data_analysis Normalize data and plot dose-response curve measurement->data_analysis ic50_calc Calculate IC50 value data_analysis->ic50_calc end End ic50_calc->end

Workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent and selective covalent inhibitor of CDK14 and the TAIRE kinase family, demonstrating anti-proliferative effects and the ability to induce cell cycle arrest in various cancer cell lines. The available preclinical data suggests that its efficacy is within a range that warrants further investigation. However, direct comparative studies against standard-of-care therapies are lacking. The provided IC50 values for current standard treatments highlight the benchmark that novel inhibitors like this compound would need to meet or exceed. The variability in reported IC50 values for standard drugs underscores the importance of conducting direct head-to-head comparisons under identical experimental conditions to accurately assess the relative potency of new chemical entities. Further research is required to fully elucidate the therapeutic potential of targeting CDK14 with this compound, including in vivo efficacy studies and the identification of predictive biomarkers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMF-04-159-2 is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) that exhibits a pan-TAIRE family specificity.[1][2][3] Understanding its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comprehensive comparison of this compound's activity against related kinases, supported by experimental data and detailed protocols.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been assessed against a panel of kinases using various assay formats. The following table summarizes the key quantitative data, providing a clear comparison of its potency towards its primary target, CDK14, and other related kinases.

Kinase TargetAssay TypeIC50 (nM)Notes
CDK14 NanoBRET 39.6 Cellular target engagement assay.[4][5]
Kinase Activity 88 Biochemical assay.[6]
Biochemical Binding 86 [3][7]
CDK16 Kinase Activity 10 A member of the TAIRE kinase family.[6]
CDK2 NanoBRET 256 Off-target kinase.[4][5][6]
CDK17 Kinase Activity Inhibited at 1 µM A member of the TAIRE kinase family.[6]
CDK18 Kinase Activity Inhibited at 1 µM A member of the TAIRE kinase family.[6]
CDK10 Pull-down Assay Engagement > 750 nM Off-target kinase.[8]

Key Observations:

  • This compound demonstrates high potency against its primary target, CDK14, in both cellular and biochemical assays.

  • It exhibits strong inhibition of CDK16, another member of the TAIRE kinase family, with an even lower IC50 value in a kinase activity assay.

  • The compound shows moderate activity against CDK2, a key cell cycle regulator.

  • Inhibition of other TAIRE family members, CDK17 and CDK18, is observed at a concentration of 1 µM.

  • Engagement of CDK10 is seen at higher concentrations.

Experimental Protocols

Accurate assessment of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays used to characterize the cross-reactivity of this compound.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein in living cells.

Materials:

  • HEK293 cells transiently expressing the NanoLuc-kinase fusion protein of interest.

  • NanoBRET™ Tracer.

  • Test compound (this compound).

  • Opti-MEM® I Reduced Serum Medium.

  • White, low-volume 384-well plates.

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET).

Procedure:

  • Cell Preparation: Seed HEK293 cells expressing the NanoLuc-kinase fusion protein into 384-well plates and incubate overnight.

  • Compound and Tracer Addition: On the day of the assay, treat the cells with the NanoBRET™ Tracer and a serial dilution of the test compound.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Signal Measurement: Measure the BRET signal using a plate reader equipped with appropriate filters for NanoLuc® emission and the tracer's fluorescence.

  • Data Analysis: The IC50 value is determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.

Materials:

  • Purified kinase of interest.

  • Europium-labeled anti-tag antibody.

  • Alexa Fluor™ 647-labeled kinase tracer.

  • Test compound (this compound).

  • Kinase Buffer.

  • 384-well plates.

  • TR-FRET plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at 3X the final desired concentration in kinase buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Signal Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.

KiNativ™ Kinome Profiling

This activity-based protein profiling platform uses ATP- and ADP-biotin probes to assess the engagement of kinases by an inhibitor in a complex biological sample.

Materials:

  • Cell lysate.

  • Desthiobiotin-ATP and -ADP probes.

  • Test compound (this compound).

  • Streptavidin affinity resin.

  • Trypsin.

  • LC-MS/MS instrumentation.

Procedure:

  • Lysate Treatment: Incubate the cell lysate with a dilution series of the test compound.

  • Probe Labeling: Add the desthiobiotin-ATP/ADP probes to the treated lysates to label the active sites of kinases that are not occupied by the inhibitor.

  • Digestion: Digest the proteome with trypsin.

  • Enrichment: Enrich the probe-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

  • Data Analysis: The percent inhibition is calculated by comparing the abundance of a kinase's active-site peptide in the inhibitor-treated sample to that in a DMSO control.

Visualizing Kinase Relationships and Experimental Workflow

To better understand the biological context and experimental approach, the following diagrams were generated using Graphviz.

cluster_pathway CDK14 Signaling in Cell Cycle cluster_offtarget Off-Target Effects cluster_inhibitor Inhibitor Action Wnt Signaling Wnt Signaling CDK14 CDK14 Wnt Signaling->CDK14 G2/M Transition G2/M Transition CDK14->G2/M Transition TAIRE Kinases (CDK16, 17, 18) TAIRE Kinases (CDK16, 17, 18) TAIRE Kinases (CDK16, 17, 18)->G2/M Transition Cell Proliferation Cell Proliferation G2/M Transition->Cell Proliferation CDK2 CDK2 CDK2->G2/M Transition This compound This compound This compound->CDK14 This compound->TAIRE Kinases (CDK16, 17, 18) This compound->CDK2

Caption: CDK14 and TAIRE Kinase Signaling Pathway.

cluster_workflow Kinase Cross-Reactivity Assessment Workflow start Start: Select Kinase Panel assay_prep Prepare Kinase Assays (NanoBRET, LanthaScreen, etc.) start->assay_prep compound_prep Prepare Serial Dilution of this compound start->compound_prep incubation Incubate Kinase with Inhibitor assay_prep->incubation compound_prep->incubation readout Measure Assay Signal (BRET, TR-FRET, etc.) incubation->readout analysis Data Analysis: Determine IC50 Values readout->analysis comparison Compare IC50s Across Kinases analysis->comparison end End: Cross-Reactivity Profile comparison->end

Caption: Experimental Workflow for Kinase Profiling.

References

Validating FMF-04-159-2 Induced Phenotypes with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypic effects induced by the small molecule inhibitor FMF-04-159-2 and genetic knockdown of its primary target, Cyclin-Dependent Kinase 14 (CDK14). The data presented here is intended to assist researchers in validating the on-target effects of this compound and distinguishing them from potential off-target activities.

This compound is a covalent inhibitor of CDK14, a member of the TAIRE family of kinases.[1][2] It has been shown to induce G2/M cell cycle arrest and inhibit proliferation in various cancer cell lines.[3][1] Genetic knockdown techniques, such as siRNA and CRISPR, are crucial tools for validating that these observed phenotypes are a direct result of CDK14 inhibition.[4][5][6][7] This guide presents a side-by-side comparison of data from studies using both approaches.

Data Presentation: this compound vs. CDK14 Knockdown

The following tables summarize quantitative data from studies investigating the effects of this compound and CDK14 knockdown on cell cycle distribution and cell proliferation.

Table 1: Comparison of G2/M Phase Cell Cycle Arrest

Treatment/TechniqueCell LineConcentration/ Extent of Knockdown% of Cells in G2/M Phase (Fold Change vs. Control)Reference
This compoundHCT1161 µMSignificant increase[8]
This compoundA549Not specifiedIncreased tetraploid (4n) state[6]
CDK14 siRNASK3R-PTX (Ovarian Cancer)Not specifiedSignificant increase[3]
CDK14 siRNAOV3R-PTX (Ovarian Cancer)Not specifiedSignificant increase[3]
CDK14 KnockdownA549>75%Higher percentage of tetraploid (4n) cells[6]
CDK14 KnockdownHUVEC>75%Higher percentage of tetraploid (4n) cells[6]

Table 2: Comparison of Proliferation Inhibition

Treatment/TechniqueCell LineIC50 / Effect on ProliferationReference
This compoundHCT116IC50 = 1,144 ± 190 nM
This compoundA549Reduction of cell proliferation[6]
CDK14 siRNASK3R-PTX (Ovarian Cancer)Decreased cell viability[3]
CDK14 siRNAOV3R-PTX (Ovarian Cancer)Decreased cell viability[3]
CDK14 KnockdownA549Reduction of cell proliferation[6]
CDK14 KnockdownHUVECReduction of cell proliferation[6]
CDK14 KnockdownEsophageal Squamous Cell CarcinomaInhibits tumor cell proliferation
CDK14 siRNAOvarian Cancer Cell LinesInhibition of cell proliferation, invasion, and migration[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

CDK14_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_Wnt Wnt Signaling cluster_CellCycle Cell Cycle Control TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR binds Smad2 Smad2 TGFBR->Smad2 phosphorylates CDK14 CDK14 Smad2->CDK14 inhibits transcription Frizzled_LRP Frizzled/LRP6 CDK14->Frizzled_LRP phosphorylates G2_M_Transition G2/M Transition CDK14->G2_M_Transition promotes Wnt Wnt Wnt->Frizzled_LRP binds Dsh Dsh Frizzled_LRP->Dsh activates Beta_Catenin β-catenin Dsh->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates CyclinY Cyclin Y CyclinY->CDK14 activates Proliferation Cell Proliferation G2_M_Transition->Proliferation FMF_04_159_2 This compound FMF_04_159_2->CDK14 inhibits siRNA_CDK14 siRNA/CRISPR (CDK14 Knockdown) siRNA_CDK14->CDK14 inhibits expression

Caption: Signaling pathway of CDK14 in cell cycle regulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_phenotype Phenotypic Analysis cluster_assays Assays cluster_data Data Acquisition & Comparison start Seed Cells in Culture Plates treatment Treatment start->treatment fmf This compound (Small Molecule Inhibitor) sirna CDK14 siRNA/CRISPR (Genetic Knockdown) control Vehicle/Control siRNA incubation Incubate (24-72h) analysis Analyze Phenotypes incubation->analysis cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) proliferation Proliferation Assay (MTT/CCK-8) data_acquisition Data Acquisition comparison Compare Phenotypes (this compound vs. Knockdown) data_acquisition->comparison

References

Safety Operating Guide

Personal protective equipment for handling FMF-04-159-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling FMF-04-159-2, a potent and selective covalent CDK14 inhibitor, adherence to strict safety protocols is paramount. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Chemical safety glasses or goggles
Hand Protection Protective gloves (e.g., nitrile, latex)
Body Protection Laboratory coat

Data derived from the Safety Data Sheet for this compound.

Operational and Disposal Plans

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, avoid raising dust. Ventilate the area and wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.